molecular formula C10H10O5 B084668 4-Acetoxy-3-methoxybenzoic acid CAS No. 10543-12-1

4-Acetoxy-3-methoxybenzoic acid

Cat. No.: B084668
CAS No.: 10543-12-1
M. Wt: 210.18 g/mol
InChI Key: WTPDKEAYVAXNRO-UHFFFAOYSA-N
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Description

4-Acetoxy-3-methoxybenzoic acid, also known as O-acetylvanillic acid, is a versatile chemical building block in scientific research, particularly in medicinal chemistry and materials science. In pharmaceutical research, this compound and its derivatives are investigated for their potential anti-inflammatory and analgesic properties . Its value is further highlighted in the synthesis of novel drug candidates; for instance, structural analogs related to its core benzoic acid framework have been developed as potent inhibitors of bacterial biofilms, targeting difficult-to-eradicate nosocomial pathogens , while other derivatives based on similar phenolic acids have been explored for their activity against influenza neuraminidase and in targeting cell survival pathways in oncology research . In materials science, this compound (often referred to as O-acetylvanillic acid or AVA) serves as a fundamental monomer derived from natural resources for the synthesis of bio-based aromatic thermotropic polyesters. When polymerized with other bio-based monomers like 2,5-furandicarboxylic acid (FDCA), it contributes to the development of liquid crystalline polymers with potential for high-performance applications, creating sustainable alternatives to conventional materials . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetyloxy-3-methoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C10H10O5/c1-6(11)15-8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPDKEAYVAXNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147127
Record name Benzoic acid, 4-(acetyloxy)-3-methoxy-
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10543-12-1
Record name 4-(Acetyloxy)-3-methoxybenzoic acid
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Record name Benzoic acid, 4-(acetyloxy)-3-methoxy-
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Record name Benzoic acid, 4-(acetyloxy)-3-methoxy-
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Record name 4-acetoxy-3-methoxybenzoic acid
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Record name BENZOIC ACID, 4-(ACETYLOXY)-3-METHOXY-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Acetoxy-3-methoxybenzoic Acid from Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-acetoxy-3-methoxybenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis, from its precursor, vanillic acid. This document details the chemical properties of the involved compounds, outlines a detailed experimental protocol for the acetylation reaction, and discusses purification strategies.

Introduction

The acetylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) to this compound is a fundamental esterification reaction. This process involves the conversion of the phenolic hydroxyl group of vanillic acid into an acetate ester using an acetylating agent, typically acetic anhydride. This transformation is crucial for protecting the hydroxyl group during subsequent synthetic steps or for modifying the molecule's physicochemical properties.

Physicochemical Data

A clear understanding of the physical and chemical properties of the reactant and the product is essential for the successful execution and purification of the synthesized compound.

PropertyVanillic Acid (Starting Material)This compound (Product)
Molecular Formula C₈H₈O₄[1]C₁₀H₁₀O₅[2]
Molar Mass 168.15 g/mol [1]210.18 g/mol
Appearance White to light yellow powder or crystals[1]White to off-white solid
Melting Point 210-213 °C[1]~149 °C[3]
CAS Number 121-34-6[1]10543-12-1[2]

Synthesis of this compound

The primary method for the synthesis of this compound from vanillic acid is through acetylation with acetic anhydride. Below are two detailed experimental protocols, one using an organic solvent at elevated temperatures and an alternative method employing a basic catalyst.

Experimental Protocol 1: Acetylation in Xylenes

This protocol is adapted from a documented industrial process and is suitable for a larger scale synthesis.

Reagents:

  • 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)

  • Acetic Anhydride

  • Xylenes

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • In a reaction vessel equipped with a stirrer and a nitrogen inlet, add 97.7 g of 4-hydroxy-3-methoxybenzoic acid to 950 mL of xylenes.

  • While stirring at room temperature, add 67.4 mL (72.9 g) of acetic anhydride to the mixture under a nitrogen atmosphere.[3]

  • Heat the stirred mixture to a temperature of 115-125 °C.[3]

  • Maintain the reaction at 120-125 °C for 4 to 20 hours under a nitrogen atmosphere.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove a portion of the solvent by distillation at a bath temperature of approximately 150 °C until the reaction volume is reduced to about 700 mL.[3]

  • Cool the mixture to room temperature to allow the this compound to precipitate, forming a slurry.[3]

  • The crude product can be isolated by filtration.

Experimental Protocol 2: Pyridine-Catalyzed Acetylation

This method is a common laboratory-scale procedure for the acetylation of phenols. Pyridine acts as a base to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and also serves as a catalyst.

Reagents:

  • Vanillic Acid

  • Acetic Anhydride

  • Dry Pyridine

  • Dichloromethane (DCM) or other suitable inert solvent

  • 1 M Hydrochloric Acid (for workup)

  • Saturated aqueous Sodium Bicarbonate (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Dissolve the vanillic acid (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).[4]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[4]

  • Upon completion, quench the reaction by the addition of methanol.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

Purification

The crude this compound obtained from the synthesis can be purified by recrystallization.

Procedure for Recrystallization:

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Pour the hot ethanol solution into warm water. If a solid precipitates immediately, warm the mixture until the solid redissolves.

  • Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of needle-like crystals.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.

  • Dry the crystals thoroughly.

Visual Representations

Reaction Scheme

Reaction_Scheme Vanillic_Acid Vanillic Acid reagents + Vanillic_Acid->reagents Acetic_Anhydride Acetic Anhydride arrow Acetic_Anhydride->arrow Product This compound plus plus Product->plus + Acetic_Acid Acetic Acid reagents->Acetic_Anhydride arrow->Product plus->Acetic_Acid

Caption: General reaction scheme for the acetylation of vanillic acid.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification start Mix Vanillic Acid and Solvent add_reagent Add Acetic Anhydride (and catalyst if applicable) start->add_reagent react Heat and Stir (Monitor by TLC) add_reagent->react cool Cool Reaction Mixture react->cool precipitate Precipitate/Crystallize Product cool->precipitate filter_crude Filter Crude Product precipitate->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Filter Purified Crystals recrystallize->filter_pure dry Dry Final Product filter_pure->dry end end dry->end Final Product

Caption: A generalized workflow for the synthesis and purification process.

Potential Side Reactions

While the acetylation of the phenolic hydroxyl group is the primary reaction, the presence of the carboxylic acid group could potentially lead to the formation of a mixed anhydride with acetic anhydride under certain conditions, although this is generally less favorable. In the context of similar reactions with vanillin (which has an aldehyde group instead of a carboxylic acid), side reactions can occur depending on the conditions. For instance, under strongly basic conditions, a Cannizzaro reaction is a possibility for aldehydes without alpha-hydrogens, though this is not directly applicable to vanillic acid.[5] Under strongly acidic conditions with excess acetic anhydride, geminal diacetate formation can occur at an aldehyde group.[5] For vanillic acid, the main consideration is ensuring the selective acetylation of the phenolic hydroxyl group.

Conclusion

The synthesis of this compound from vanillic acid is a straightforward and efficient acetylation reaction. The choice of solvent and catalyst can be adapted for different scales and laboratory setups. Proper purification through recrystallization is key to obtaining a high-purity final product. This technical guide provides the necessary details for researchers to successfully perform this synthesis and utilize the product in further research and development.

References

An In-depth Technical Guide to the Physical Properties of 4-Acetoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of 4-Acetoxy-3-methoxybenzoic acid. It includes experimental protocols for the determination of these properties and a workflow diagram for the characterization of the compound.

Physicochemical Data

The accurate determination of physical constants such as melting and boiling points is a fundamental step in the characterization of a chemical substance. These properties are indicative of the purity of the compound.

Table 1: Physical Properties of this compound

PropertyValueSource
Melting Point149 °C[1]
Boiling Point328.0 ± 27.0 °C (Predicted)[1]
Molecular FormulaC₁₀H₁₀O₅[2][3]
Molar Mass210.18 g/mol
Density1.284 ± 0.06 g/cm³ (Predicted)[1]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like this compound.

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup. The apparatus is equipped with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[4]

  • Purity Assessment: A sharp melting point range of 0.5-1.0 °C is indicative of a pure compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure or is predicted computationally. The following is a general method for determining the boiling point of a liquid, which would be applicable if the compound were in a liquid state.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[6]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[5][6]

  • Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution through convection currents.[5]

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5][6]

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound, focusing on the determination of its physical properties.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Characterization cluster_2 Data Analysis and Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification mp_determination Melting Point Determination purification->mp_determination bp_determination Boiling Point Determination (Predicted) purification->bp_determination spectroscopy Spectroscopic Analysis (e.g., NMR, IR) purification->spectroscopy data_analysis Data Analysis and Comparison to Literature mp_determination->data_analysis bp_determination->data_analysis spectroscopy->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for the characterization of a chemical compound.

References

The Multifaceted Biological Activities of 4-Acetoxy-3-methoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-3-methoxybenzoic acid, an acetylated derivative of vanillic acid, and its related compounds are of significant interest in medicinal chemistry. These molecules serve as versatile scaffolds for the development of novel therapeutic agents due to their wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to support ongoing research and drug development efforts.

Anticancer and Cytotoxic Activity

Derivatives of 4-methoxybenzoic acid have shown considerable promise as anticancer agents by targeting crucial cell survival pathways and inducing apoptosis in various cancer cell lines.[1] While specific data for a broad range of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights into their potential mechanisms and efficacy.

Quantitative Data for Anticancer Activity

The cytotoxic effects of benzoic acid derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. Lower IC50 values are indicative of higher potency.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
4-(3,4,5-Trimethoxyphenoxy)benzoic acidMCF-7 (Breast)~10 (estimated)[1]
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMCF-7 (Breast)~10 (estimated)[1]
Betulinic Acid−Triazole Hybrid (Bet-TZ1)A375 (Melanoma)22.41 (48h)[2]
Betulinic Acid−Triazole Hybrid (Bet-TZ1)MCF-7 (Breast)46.92 (48h)[2]
3-Amide benzoic acid derivative (16c)P2Y14 Receptor Antagonist Assay0.00177[3]
Cornulacin (Isoflavone)A2780 (Ovarian)2.1[4]
N-trans-feruloyltyraminePanc1 (Pancreatic)3.4[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of chemical compounds on cell viability and proliferation.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[1]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound derivative) and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]

  • MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 5 mg/mL in PBS, diluted into the medium). Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.[1]

  • Formazan Solubilization: Carefully discard the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 550-590 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.[1]

Experimental Workflow: MTT Assay for Cell Viability cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere add_compounds Add test compounds at various concentrations adhere->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance (570 nm) solubilize->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end End determine_ic50->end

MTT Assay Workflow
Potential Signaling Pathway: Akt/NF-κB Inhibition

A potential mechanism for the anticancer activity of 4-methoxybenzoic acid derivatives involves the inhibition of the Akt/NF-κB signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its dysregulation is common in many cancers.

Proposed Anticancer Mechanism: Akt/NF-κB Pathway Inhibition cluster_pathway Cell Survival Pathway cluster_inhibition Inhibition by Derivative GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB GeneExpression Anti-apoptotic Gene Expression NFkB->GeneExpression CellSurvival Cell Survival & Proliferation GeneExpression->CellSurvival Derivative 4-Acetoxy-3-methoxybenzoic Acid Derivative Derivative->Akt Inhibits

Akt/NF-κB Pathway Inhibition

Anti-inflammatory Activity

Benzoic acid derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key metric.

Compound/DerivativeDose (mg/kg)Edema Inhibition (%)Reference
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid2548.9 - 63.1[5]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid12548.9 - 63.1[5]
2-Hydroxymethylbenzamide derivative (3d)10052.1[6]
Indomethacin (Standard)10056.3[6]
5-acetamido-2-hydroxy benzoic acid4.95 (ED50)Not specified[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model for evaluating the anti-inflammatory activity of novel compounds.[6]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured before and after carrageenan injection. The test compound is administered prior to the carrageenan challenge, and its ability to reduce the swelling is quantified as the percentage inhibition of edema compared to a control group that receives only the vehicle.[6]

Procedure:

  • Animals: Wistar rats are typically used and acclimatized before the experiment.

  • Grouping: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups for each derivative.[6]

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.[6]

  • Edema Induction: A 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Experimental Workflow: Carrageenan-Induced Paw Edema cluster_prep Preparation cluster_dosing Dosing cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis start Start acclimatize Acclimatize Rats start->acclimatize grouping Group Animals acclimatize->grouping administer_compounds Administer Test Compounds/Vehicle grouping->administer_compounds inject_carrageenan Inject Carrageenan into Paw administer_compounds->inject_carrageenan measure_volume Measure Paw Volume at Intervals inject_carrageenan->measure_volume calculate_inhibition Calculate % Edema Inhibition measure_volume->calculate_inhibition end End calculate_inhibition->end

References

Spectral Profile of 4-Acetoxy-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Acetoxy-3-methoxybenzoic acid, a compound of interest in various research and development sectors. The document, tailored for researchers, scientists, and drug development professionals, details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound (C₁₀H₁₀O₅, Molar Mass: 210.18 g/mol ) is a derivative of vanillic acid. The accurate interpretation of its spectral data is crucial for its identification, purity assessment, and structural elucidation. This guide presents a summary of its key spectral features, predicted and experimental, alongside detailed experimental protocols.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)
ProtonChemical Shift (δ) ppm (Predicted)Multiplicity
-COOH~11-13Singlet (broad)
Ar-H~7.5 - 7.8Multiplet
Ar-H~7.0 - 7.2Multiplet
-OCH₃~3.9Singlet
-OCOCH₃~2.3Singlet

Note: Predicted values are based on spectral data of similar compounds and known substituent effects.

Table 2: ¹³C NMR Spectral Data (Predicted)
CarbonChemical Shift (δ) ppm (Predicted)
C=O (acid)~170
C=O (ester)~168
C-O (aromatic)~151
C-O (aromatic)~143
C (aromatic)~125
C (aromatic)~123
C (aromatic)~115
C (aromatic)~112
-OCH₃~56
-OCOCH₃~21

Note: Predicted values are based on spectral data of similar compounds and known substituent effects.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic Acid)
~1760StrongC=O stretch (Ester)
~1690StrongC=O stretch (Carboxylic Acid)
~1600, ~1500MediumC=C stretch (Aromatic)
~1200StrongC-O stretch (Ester and Ether)

Note: Data is interpreted from the NIST gas-phase IR spectrum.

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)
m/zProposed Fragment
210[M]⁺ (Molecular Ion)
168[M - CH₂CO]⁺
151[M - COOH - CH₃]⁺
123[M - COOH - OCH₃]⁺

Note: Predicted fragmentation patterns are based on typical behavior of aromatic carboxylic acids.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[1][2][3] The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Data processing involves Fourier transformation, phasing, and baseline correction.[1]

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.[4] A small amount of the solid compound is placed on the ATR crystal, and pressure is applied to ensure good contact.[5] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6][7] The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often after separation by gas chromatography (GC-MS). For less volatile compounds like carboxylic acids, derivatization (e.g., silylation) may be necessary to improve volatility.[8] The molecule is ionized (typically at 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).[9] The fragmentation pattern provides a molecular fingerprint.[9][10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound This compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare Thin Film or use ATR Compound->IR_Prep MS_Prep Derivatization (optional) & Introduction to MS Compound->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectral Analysis.

References

4-Acetoxy-3-methoxybenzoic acid CAS number 10543-12-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 4-Acetoxy-3-methoxybenzoic Acid (CAS Number: 10543-12-1)

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as O-acetylvanillic acid or vanillic acid acetate, is a derivative of vanillic acid, a phenolic compound found in various plants. With the CAS number 10543-12-1, this compound is of interest to researchers in medicinal chemistry and drug development due to its structural relationship to other bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The acetylation of the phenolic hydroxyl group of vanillic acid may alter its physicochemical properties, such as lipophilicity and membrane permeability, potentially influencing its biological activity. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, synthesis, spectroscopic characterization, and potential biological activities. While direct quantitative biological data for this specific compound is limited in publicly available literature, this guide infers potential activities based on its parent compound, vanillic acid, and provides detailed experimental protocols for its future investigation.

Chemical Properties and Identifiers

This compound is a white to off-white crystalline solid.[1] It is characterized by a molecular formula of C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2] The compound is soluble in organic solvents.[1]

PropertyValueReference
CAS Number 10543-12-1[1]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1][2]
Melting Point 149 °C[3]
Boiling Point 328.0 ± 27.0 °C (Predicted)[3]
Density 1.284 ± 0.06 g/cm³ (Predicted)[3]
InChI Key WTPDKEAYVAXNRO-UHFFFAOYSA-N[4]
SMILES CC(=O)OC1=C(OC)C=C(C(O)=O)C=C1[2]
Synonyms O-Acetylvanillic acid, Vanillic acid acetate, 4-Carboxy-2-methoxyphenol acetate[1]

Synthesis and Purification

This compound is typically synthesized by the acetylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Experimental Protocol: Acetylation of Vanillic Acid

Materials:

  • 4-hydroxy-3-methoxybenzoic acid (Vanillic acid)

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction flask, combine 4-hydroxy-3-methoxybenzoic acid and acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture, for example, in a water bath at 50-60°C, with stirring for approximately 15-30 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add water to the cooled mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with water.

Purification (Recrystallization):

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Add warm water to the ethanol solution until the solution becomes slightly turbid.

  • Warm the mixture gently until the solution is clear.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

G cluster_synthesis Synthesis Workflow start Start: Vanillic Acid & Acetic Anhydride reaction Acetylation Reaction (H₂SO₄ catalyst, 50-60°C) start->reaction precipitation Precipitation with Water reaction->precipitation filtration1 Vacuum Filtration & Washing precipitation->filtration1 recrystallization Recrystallization (Ethanol/Water) filtration1->recrystallization filtration2 Vacuum Filtration & Drying recrystallization->filtration2 end End: Purified this compound filtration2->end

Synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[4] Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid group.

  • C=O stretching vibrations for the carboxylic acid and the ester.

  • C-O stretching vibrations.

  • Aromatic C-H and C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not widely available in public spectral databases, ¹H and ¹³C NMR data have been reported in scientific literature. The following tables summarize the expected chemical shifts.

¹H NMR Spectral Data

ProtonsChemical Shift (ppm)Multiplicity
-COOH~13.0br s
Ar-H7.5 - 7.7m
Ar-H~7.2d
-OCH₃~3.8s
-OCOCH₃~2.3s

¹³C NMR Spectral Data

CarbonChemical Shift (ppm)
C=O (Carboxylic Acid)~167
C=O (Ester)~169
C-O (Ester)~142
C-OCH₃~151
Aromatic C-H113 - 125
Aromatic Quaternary C~133, ~123
-OCH₃~56
-OCOCH₃~21
Mass Spectrometry (MS)

Biological Activity and Mechanism of Action

Direct and quantitative studies on the biological activity of this compound are scarce in the current scientific literature. However, its structural similarity to other anti-inflammatory agents and its relationship to vanillic acid allow for informed hypotheses regarding its potential pharmacological effects.

Inferred Anti-inflammatory and Analgesic Properties

As a derivative of a salicylate-like structure, this compound is postulated to possess anti-inflammatory and analgesic properties.[1] The acetylation of the phenolic hydroxyl group is a common strategy in drug design to modify the pharmacokinetic and pharmacodynamic properties of a parent compound. For instance, the acetylation of salicylic acid to produce aspirin enhances its anti-inflammatory potency.

The parent compound, vanillic acid, has demonstrated anti-inflammatory and analgesic effects in various preclinical models. These effects are attributed, in part, to the inhibition of neutrophil recruitment, reduction of oxidative stress, and suppression of pro-inflammatory cytokine production.

Hypothetical Mechanism of Action: NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of vanillic acid involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism, potentially after in vivo hydrolysis to vanillic acid.

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. Inhibition of this pathway would lead to a reduction in the inflammatory response.

G cluster_pathway Hypothetical NF-κB Inhibition stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikb_kinase IκB Kinase (IKK) Activation receptor->ikb_kinase ikb_degradation IκB Phosphorylation & Degradation ikb_kinase->ikb_degradation nfkb_translocation NF-κB Nuclear Translocation ikb_degradation->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) nfkb_translocation->gene_transcription compound This compound (Hypothesized Action) compound->ikb_kinase Inhibition?

Hypothetical NF-κB signaling pathway inhibition.

Disclaimer: The depicted signaling pathway represents a hypothetical mechanism of action for this compound based on the known activities of its parent compound, vanillic acid. This proposed mechanism requires experimental validation for the acetylated derivative.

Recommended Experimental Protocols for Biological Evaluation

To elucidate the biological activities of this compound, the following standard in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

This assay evaluates the ability of the compound to inhibit the production of pro-inflammatory mediators in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for nitric oxide (NO) quantification

  • ELISA kits for cytokine (e.g., TNF-α, IL-6) quantification

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This model assesses the peripheral analgesic activity of a compound.

Materials:

  • Male Swiss albino mice

  • This compound

  • Acetic acid solution (e.g., 0.6% v/v)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Acclimatize the mice to the experimental conditions.

  • Administer this compound, vehicle, or the positive control to different groups of mice via an appropriate route (e.g., oral or intraperitoneal).

  • After a set pre-treatment time (e.g., 30-60 minutes), inject acetic acid intraperitoneally to induce writhing (abdominal constrictions).

  • Immediately after the acetic acid injection, observe each mouse and count the number of writhes over a defined period (e.g., 20 minutes).

  • Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group.

Conclusion

This compound is a readily synthesizable derivative of the naturally occurring vanillic acid. While its physicochemical and spectroscopic properties are reasonably well-documented, there is a notable absence of specific quantitative data regarding its biological activities in the public domain. Based on its chemical structure and the known pharmacological profile of its parent compound, it is a promising candidate for investigation as a potential anti-inflammatory and analgesic agent. The experimental protocols detailed in this guide provide a framework for future research to elucidate its therapeutic potential and mechanism of action. Further studies are warranted to fully characterize the biological effects of this compound and to determine if the acetylation of vanillic acid offers any therapeutic advantages.

References

In-depth Technical Guide: Solubility of 4-Acetoxy-3-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data and experimental methodologies for researchers, scientists, and drug development professionals.

A thorough search of scientific literature and chemical databases for quantitative solubility data and detailed experimental protocols specifically for 4-acetoxy-3-methoxybenzoic acid in various organic solvents did not yield specific results. While physical properties such as melting point and boiling point are documented, empirical data on its solubility profile in common organic solvents remains largely unavailable in the public domain.

This guide, therefore, addresses the core request by acknowledging the absence of specific data for the target compound and providing a framework for approaching solubility determination. It will also present, as an alternative reference, available data for the structurally related compound, 4-methoxybenzoic acid, to offer insights into potential solubility behavior.

Physicochemical Properties of this compound

  • Molecular Formula: C₁₀H₁₀O₅[1][2][3]

  • Molecular Weight: 210.18 g/mol [1][2][3]

  • CAS Number: 10543-12-1[1][2][3][4]

  • Melting Point: 149 °C[1][2]

  • Boiling Point: 328.0 ± 27.0 °C (Predicted)[1][2]

  • Density: 1.284 ± 0.06 g/cm³ (Predicted)[2]

Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature.

Proposed Experimental Protocol for Solubility Determination

In the absence of published data, the following established methodologies can be employed to determine the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for generating reliable solubility data.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven).

2.2. Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the key steps in the isothermal shake-flask method for determining the solubility of a compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_analysis_methods Analysis Methods A Add excess this compound to a known volume of solvent in a sealed vial. B Place vials in a temperature-controlled shaker. A->B C Agitate at a constant temperature until equilibrium is reached (e.g., 24-72 hours). B->C Constant T° D Allow samples to settle. C->D E Withdraw supernatant using a pre-heated/cooled syringe. D->E F Filter the sample into a clean, pre-weighed vial. E->F G Determine the concentration of the solute. F->G H HPLC Analysis G->H I Gravimetric Analysis G->I

Figure 1. Experimental workflow for solubility determination.

2.3. Detailed Methodologies

2.3.1. Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

2.3.2. Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The samples are agitated for a sufficient period (typically 24 to 72 hours) to ensure that solid-liquid equilibrium is achieved. Preliminary studies should be conducted to determine the optimal equilibration time.

2.3.3. Sample Collection and Preparation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed for a period to allow the excess solid to sediment. A sample of the supernatant is carefully withdrawn using a syringe. To prevent precipitation or crystallization due to temperature changes during sampling, the syringe can be pre-heated or pre-cooled to the experimental temperature. The collected sample is immediately filtered through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

2.3.4. Concentration Analysis: The concentration of this compound in the filtered saturated solution can be determined using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve is first prepared using standard solutions of this compound of known concentrations. The filtered saturated solution is then diluted appropriately and injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to the calibration curve.

  • Gravimetric Analysis: A known mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight is achieved. The mass of the dissolved solute can then be determined, and the solubility can be calculated.

Reference Data: Solubility of 4-Methoxybenzoic Acid

While not the target compound, the solubility of the related molecule 4-methoxybenzoic acid (p-anisic acid) has been studied. This data can provide a preliminary indication of the types of solvents in which this compound might be soluble. It is important to note that the additional acetoxy group in the target compound will influence its polarity and hydrogen bonding capabilities, thus altering its solubility profile compared to 4-methoxybenzoic acid.

Table 1: Qualitative Solubility of 4-Methoxybenzoic Acid

Solvent CategorySolvent ExamplesQualitative Solubility
WaterCold WaterSparingly Soluble (0.3 g/L at 20°C)[5][6]
Hot WaterSoluble[5]
AlcoholsMethanol, Ethanol, ButanolHighly Soluble[5][7]
EthersDiethyl EtherFreely Soluble[7]
EstersEthyl AcetateFreely Soluble[7]
KetonesAcetone, CyclohexanoneGood Solubility[5]
Halogenated HydrocarbonsChloroformFreely Soluble
Aromatic HydrocarbonsTolueneLower Solubility[5]

Table 2: Quantitative Solubility of 4-Methoxybenzoic Acid in Select Solvents at Various Temperatures

Temperature (K)1-Butanol (mole fraction)Isobutanol (mole fraction)2-Butanol (mole fraction)1-Pentanol (mole fraction)Ethylene Glycol (mole fraction)
283.150.08950.07680.09870.07120.0123
288.150.10830.09350.11920.08650.0151
293.150.13020.11290.14350.10470.0184
298.150.15560.13560.17180.12610.0224
303.150.18490.16190.20450.15130.0271
308.150.21860.19230.24210.18050.0328
313.150.25740.22730.28510.21450.0396
318.150.30190.26750.33410.25380.0478
323.150.35290.31360.38980.29910.0577
328.150.41120.36640.45290.35140.0696

Source: Data compiled from literature on 4-methoxybenzoic acid.[5]

Conclusion

There is a clear gap in the scientific literature regarding the quantitative solubility of this compound in organic solvents. This guide provides a robust experimental framework based on the isothermal shake-flask method to enable researchers to generate this critical data. The provided solubility information for the related compound, 4-methoxybenzoic acid, serves as a useful, albeit preliminary, reference for solvent selection. The generation and publication of empirical solubility data for this compound would be a valuable contribution to the fields of chemistry and pharmaceutical sciences.

References

In-vitro Studies of 4-Acetoxy-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in-vitro studies and quantitative data for 4-Acetoxy-3-methoxybenzoic acid are not extensively available in the public domain. This guide summarizes the biological activities of structurally related compounds, primarily its precursor vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its acetylated analog vanillin acetate, to provide insights into its potential therapeutic effects. The experimental protocols and signaling pathways described are standard methodologies for evaluating the activities of phenolic compounds.

Introduction

This compound, also known as acetylvanillic acid, is a derivative of vanillic acid.[1] Vanillic acid is an oxidized form of vanillin and is found in various plants, including the traditional Chinese medicinal plant Angelica sinensis.[2] Phenolic compounds, as a class, are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3] Given its structure, this compound is hypothesized to possess similar biological properties. This technical guide provides an overview of the potential in-vitro activities of this compound based on data from closely related molecules, details relevant experimental protocols, and visualizes key cellular signaling pathways.

Data Presentation: In-vitro Activities of Structurally Related Compounds

The following tables summarize quantitative data from in-vitro studies on compounds structurally related to this compound.

Table 1: Antioxidant Activity of Vanillin Acetate and Related Phenolic Compounds

CompoundDPPH Radical Scavenging Assay (IC₅₀ in µg/mL)Reference
Vanillin Acetate0.63[4]
Vanillin0.81[4]
Vanillic Acid0.85[4]
Protocatechuic Aldehyde0.84[4]
Vitamin C (Standard)0.44[4]

Table 2: Anti-inflammatory Activity of Vanillic Acid

CompoundAssayCell Line/ModelIC₅₀ / % InhibitionReference
Vanillic AcidProtein GlycationNon-cellular46.4 µg/mL[4]

Table 3: Cytotoxic Activity of 4-Methoxybenzoic Acid Derivatives

Compound/DerivativeStructureCell Line (Cancer Type)IC₅₀ (µM)Reference
4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME)Curcumin analogueLNCaP (Prostate)~15[5]
Tetrazole based isoxazoline derivative (4h)Contains a tetrazole and isoxazoline moietyA549 (Lung)1.51[5]
Tetrazole based isoxazoline derivative (4i)Contains a tetrazole and isoxazoline moietyA549 (Lung)1.49[5]
4-Phenoxyquinoline derivative (47)Contains a 1,2,4-triazolone and 4-phenoxyquinoline moietyHT-29 (Colon), H460 (Lung), A549 (Lung), MKN-45 (Gastric)0.08, 0.14, 0.11, 0.031[5]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

    • Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 5 mg/mL in PBS, diluted into the medium). Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.

    • Formazan Solubilization: Carefully discard the MTT-containing medium. Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.[7]

This assay measures the free radical scavenging capacity of a compound.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[8]

  • Procedure:

    • Reaction Mixture: Prepare a solution of the test compound at various concentrations. Add the test solution to a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[9]

    • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[9]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value is determined from a plot of percentage inhibition against the concentration of the test compound.[4]

This is another common assay to determine antioxidant capacity.

  • Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by the oxidation of ABTS with potassium persulfate. This radical has a blue-green color. Antioxidants reduce the ABTS radical cation, causing a loss of color that can be measured spectrophotometrically.[10]

  • Procedure:

    • ABTS Radical Generation: Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours before use.[9]

    • Reaction Mixture: Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate buffer) to a specific absorbance. Add the test compound at various concentrations to the diluted ABTS radical solution.[11]

    • Incubation: Incubate the mixture for a defined period (e.g., 6-10 minutes) at room temperature.[9][11]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 734 nm.[11]

    • Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.[13]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest. Phospho-specific antibodies can be used to detect the activated forms of signaling proteins.[14]

  • Procedure:

    • Cell Lysis and Protein Quantification: Treat cells with the test compound and a stimulant (e.g., LPS for NF-κB, H₂O₂ for MAPK) as required. Lyse the cells in a suitable buffer and determine the protein concentration.

    • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[15]

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

      • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, phospho-ERK1/2) overnight at 4°C.[13][14]

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The band intensities can be quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).[13][14]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., RAW 264.7) seeding 2. Seeding in 96-well plate cell_culture->seeding compound_treatment 3. Treatment with This compound seeding->compound_treatment incubation 4. Incubation (e.g., 24 hours) compound_treatment->incubation controls Controls: - Untreated - Vehicle - Positive Control controls->incubation assay_step 5. Perform Assay (e.g., MTT Assay) incubation->assay_step measurement 6. Absorbance Measurement assay_step->measurement data_analysis 7. Data Analysis (e.g., IC50 calculation) measurement->data_analysis

In-vitro Cytotoxicity Assay Workflow.

Hypothesized Inhibition of NF-κB Signaling Pathway.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stress Stimulus (e.g., H₂O₂) receptor Receptor stimulus->receptor map3k MAP3K receptor->map3k Activation map2k MAP2K map3k->map2k Phosphorylation mapk MAPK (e.g., ERK, JNK, p38) map2k->mapk Phosphorylation mapk_nuc MAPK (P) mapk->mapk_nuc Translocation compound This compound (Hypothesized) compound->map2k Inhibition transcription_factors Transcription Factors (e.g., AP-1) mapk_nuc->transcription_factors Activation gene_expression Gene Expression (Inflammation, Proliferation) transcription_factors->gene_expression

Hypothesized Modulation of MAPK Signaling Pathway.

References

An In-depth Technical Guide to 4-Acetoxy-3-methoxybenzoic Acid: A Vanillic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-3-methoxybenzoic acid, also known as acetylated vanillic acid or O-acetylvanillic acid, is a synthetic derivative of vanillic acid, a naturally occurring phenolic compound. This technical guide provides a comprehensive overview of its synthesis from vanillic acid, its physicochemical and spectroscopic properties, and an exploration of its potential biological activities. While research specifically on this compound is limited, this document compiles available data and extrapolates potential activities based on studies of its parent compound, vanillic acid, and general principles of phenolic compound acetylation. Detailed experimental protocols for its synthesis, characterization, and relevant biological assays are provided to facilitate further research and development.

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic acid found in various plants and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its structural modification through acetylation to form this compound alters its physicochemical properties, such as lipophilicity, which may in turn influence its bioavailability and biological efficacy. The acetylation of phenolic hydroxyl groups is a common strategy in medicinal chemistry to modify a compound's pharmacokinetic profile. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and biological evaluation of this vanillic acid derivative.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₅[3][4]
Molecular Weight 210.18 g/mol [3][5]
CAS Number 10543-12-1[3][4]
Melting Point 149 °C[3]
Boiling Point (Predicted) 328.0 ± 27.0 °C[3]
Density (Predicted) 1.284 ± 0.06 g/cm³[3]
Appearance Beige crystalline powder

Synthesis and Characterization

This compound is synthesized by the acetylation of the phenolic hydroxyl group of vanillic acid.

Synthesis Workflow

The synthesis involves the reaction of vanillic acid with an acetylating agent, typically acetic anhydride, often in the presence of a catalyst.

Synthesis Workflow Vanillic_Acid Vanillic Acid Reaction Acetylation Reaction Vanillic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Catalyst Catalyst (e.g., Pyridine or H₂SO₄) Catalyst->Reaction Purification Purification (Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from the acetylation of similar phenolic acids.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1-1.5 equivalents) to the solution. If using an acidic catalyst like concentrated sulfuric acid, add a few drops cautiously.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 1-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6][8]

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[6]

Spectroscopic Characterization

3.3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A published ¹H NMR spectrum for this compound is available, although detailed peak assignments are not provided.[10] Based on the structure, the following proton signals are expected: a singlet for the acetyl group protons, a singlet for the methoxy group protons, aromatic protons with characteristic splitting patterns, and a singlet for the carboxylic acid proton.

3.3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹³C NMR data for this compound has been identified. However, based on the structure and data for similar compounds, one would expect to see signals for the carbonyl carbons of the acetyl and carboxylic acid groups, aromatic carbons, and the carbons of the methoxy and acetyl methyl groups.[8][11]

3.3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for this compound.[12]

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid dimer)2500-3300 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)~1760
C=O stretch (carboxylic acid)~1700
C=C stretch (aromatic)1400-1600
C-O stretch (ester and ether)1000-1300

3.3.4. Mass Spectrometry (MS)

No specific mass spectrum for this compound has been found. The expected molecular ion peak [M]⁺ would be at m/z 210. Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO), the carboxyl group (COOH), and the methoxy group (OCH₃).[9]

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound.

3.4.1. HPLC Workflow

HPLC Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in mobile phase Injection Inject sample and standards Sample_Prep->Injection Standard_Prep Prepare standard solutions of known concentrations Standard_Prep->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify purity against standard curve Integration->Quantification

Caption: General workflow for purity analysis of this compound by HPLC.

3.4.2. Experimental Protocol: HPLC Purity Analysis

This protocol is based on general methods for analyzing similar aromatic acids.[13]

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) is a common mobile phase for such compounds. The exact ratio should be optimized for good separation.

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the retention time of the main peak in the sample chromatogram by comparing it to the standard. Calculate the purity by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Biological Activities

Direct experimental data on the biological activities of this compound are scarce. However, the known activities of its parent compound, vanillic acid, and the effects of acetylation on other phenolic compounds provide a basis for predicting its potential bioactivities.

Antioxidant Activity

Vanillic acid exhibits antioxidant properties by scavenging free radicals.[1] The acetylation of the phenolic hydroxyl group may affect this activity. While the free hydroxyl group is often crucial for radical scavenging, some studies on other acetylated phenolics have shown retained or even enhanced antioxidant activity.[2]

4.1.1. Quantitative Data for Vanillic Acid

AssayIC₅₀ (µg/mL)Reference(s)
DPPH radical scavenging >100[14]
ABTS radical scavenging >100[14]

4.1.2. Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity

Vanillic acid has demonstrated anti-inflammatory effects in various in vitro and in vivo models, partly through the inhibition of pro-inflammatory cytokines and the NF-κB signaling pathway.[15] It is plausible that this compound may retain some of these properties.

4.2.1. Potential Signaling Pathway: NF-κB Inhibition (Hypothetical)

Based on the known activity of vanillic acid, this compound might interfere with the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces Compound This compound (Hypothetical Target) Compound->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

4.2.2. Experimental Protocol: Anti-denaturation Assay

This in vitro assay assesses the anti-inflammatory potential of a substance by measuring its ability to inhibit protein denaturation.

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin).

  • Denaturation: Induce denaturation by heating the mixture.

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically.

  • Calculation: Calculate the percentage inhibition of denaturation. A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.

Cytotoxic Activity

Derivatives of vanillic acid have been investigated for their potential anticancer effects. The cytotoxicity of this compound against various cancer cell lines would be a key indicator of its potential in this area.

4.3.1. Quantitative Data for Related Compounds

While no specific IC₅₀ values for this compound have been found, data for other benzoic acid derivatives against cancer cell lines are available and can provide a point of comparison. For instance, some 4-hydrazinobenzoic acid derivatives have shown IC₅₀ values in the micromolar range against HCT-116 and MCF-7 cancer cells.

4.3.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4]

  • Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a readily synthesizable derivative of the biologically active natural product, vanillic acid. While its own biological profile is not yet extensively characterized, its structural relationship to vanillic acid suggests potential for antioxidant, anti-inflammatory, and cytotoxic activities. The acetylation of the phenolic hydroxyl group is likely to alter its pharmacokinetic properties, which warrants further investigation. This technical guide provides the foundational information and experimental protocols necessary for researchers to undertake a comprehensive evaluation of this compound and to explore its potential applications in drug development and other scientific fields. Further studies are needed to elucidate its specific biological activities, mechanisms of action, and to obtain a complete spectroscopic characterization.

References

Methodological & Application

Application Notes and Protocols: 4-Acetoxy-3-methoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-3-methoxybenzoic acid, a derivative of vanillic acid, serves as a valuable and versatile starting material in the synthesis of a wide array of biologically active molecules. Its structure, featuring a protected phenolic hydroxyl group and a carboxylic acid moiety, allows for selective chemical modifications, making it an attractive precursor in drug discovery and development. The initial deacetylation to vanillic acid opens up pathways to synthesize compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in the synthesis of bioactive compounds.

Core Application: Hydrolysis to Vanillic Acid

The primary and often initial step in utilizing this compound is the hydrolysis of the acetate ester to unmask the phenolic hydroxyl group, yielding vanillic acid (4-hydroxy-3-methoxybenzoic acid). Vanillic acid itself exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, and serves as a crucial intermediate for further synthesis.

Application I: Synthesis of Antimicrobial Vanillic Acid Amides

Vanillic acid amides have emerged as a class of compounds with significant antimicrobial and antifungal activities. The synthesis involves the coupling of vanillic acid with various primary or secondary amines.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Vanillic Acid

This protocol outlines the basic hydrolysis of the starting material.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1 M

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1 M aqueous solution of NaOH (2.5 eq).

  • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water to remove inorganic salts, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure vanillic acid.

Protocol 2: Synthesis of Vanillic Acid Amides

This protocol describes the general synthesis of vanillic acid amides using a coupling agent.

Materials:

  • Vanillic acid (from Protocol 1)

  • Appropriate amine (primary or secondary)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve vanillic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the N,N'-dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure vanillic acid amide.

Data Presentation

Table 1: Synthesis of Vanillic Acid Amides - Reaction Parameters

Amine SubstrateCoupling AgentSolventReaction Time (h)Yield (%)Reference
BenzylamineDCC/DMAPDCM12-2475-85[1]
p-ToluidinePyBOPDMF1286.44[1]
AnilineDCC/DMAPDCM12-2470-80[1]

Table 2: Antimicrobial Activity of Synthesized Vanillic Acid Amides (MIC in µg/mL)

CompoundStaphylococcus aureusCandida albicansReference
Vanillic acid benzylamide>256128[1]
Vanillic acid p-tolylamide12864[1]
Vanillic acid anilide>256256[1]

Note: The data presented are representative and may vary based on specific experimental conditions.

Visualization

Synthesis_Workflow start This compound hydrolysis Hydrolysis (NaOH, H2O, Reflux) start->hydrolysis Step 1 vanillic_acid Vanillic Acid hydrolysis->vanillic_acid coupling Amide Coupling (Amine, DCC/DMAP, DCM) vanillic_acid->coupling Step 2 amides Bioactive Vanillic Acid Amides coupling->amides

Caption: General workflow for the synthesis of bioactive vanillic acid amides.

Application II: Potential Synthesis of Anti-inflammatory and Anticancer Agents

The vanillic acid scaffold is a key component in various molecules with potential anti-inflammatory and anticancer activities. For instance, derivatives of vanillic acid have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy.

Conceptual Synthetic Pathway

A plausible route to potential EGFR inhibitors involves the initial hydrolysis of this compound to vanillic acid, followed by a series of modifications to introduce pharmacophores known to interact with the EGFR active site. This could involve amide bond formation with an appropriate aniline derivative, followed by further functionalization.

Visualization

EGFR_Inhibitor_Pathway start This compound hydrolysis Hydrolysis start->hydrolysis vanillic_acid Vanillic Acid hydrolysis->vanillic_acid activation Carboxylic Acid Activation vanillic_acid->activation coupling Amide Coupling with Substituted Aniline activation->coupling intermediate Vanillic Acid Amide Intermediate coupling->intermediate modification Further Functionalization intermediate->modification final_product Potential EGFR Inhibitor modification->final_product

Caption: Conceptual pathway for synthesizing potential EGFR inhibitors.

Future Directions

The versatility of this compound as a starting material extends beyond the applications detailed here. Its derivatives can be explored for a wide range of other pharmacological activities. The protocols provided herein offer a foundational framework for researchers to synthesize and evaluate novel compounds derived from this readily accessible precursor. Further derivatization of the phenolic hydroxyl and carboxylic acid functionalities can lead to the discovery of new therapeutic agents.

References

Application Note: 1H NMR Characterization of 4-Acetoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the characterization of 4-acetoxy-3-methoxybenzoic acid using proton nuclear magnetic resonance (¹H NMR) spectroscopy. The provided data, based on established principles of NMR spectroscopy, serves as a reference for the identification and purity assessment of this compound. A standardized experimental protocol is outlined to ensure reproducibility of results.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its chemical structure, featuring a substituted benzene ring with acetoxy, methoxy, and carboxylic acid functional groups, gives rise to a characteristic ¹H NMR spectrum. Accurate interpretation of this spectrum is crucial for confirming the identity and purity of the compound during synthesis and quality control processes. This application note presents the predicted ¹H NMR spectral data for this compound and a comprehensive protocol for its analysis.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons and typical values for acetoxy and methoxy groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5~7.8d~8.01H
H-2~7.7d~2.01H
H-6~7.2dd~8.0, ~2.01H
-OCH₃~3.9s-3H
-OCOCH₃~2.3s-3H
-COOH>10.0s (broad)-1H

Note: The chemical shift of the carboxylic acid proton (-COOH) can be highly variable and is often observed as a broad singlet. Its integration may also vary depending on the solvent and concentration.

Experimental Protocol

This section details the procedure for acquiring a ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Transfer the sample to a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆).

  • Gently agitate the vial to dissolve the sample completely.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a standard 5 mm NMR tube to remove any particulate matter.

  • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

2. Instrumentation and Data Acquisition

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Solvent: CDCl₃ (unless the compound has poor solubility, in which case DMSO-d₆ can be used).

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A spectral width of approximately 12-15 ppm is typically sufficient.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicities and coupling constants to confirm the proton assignments.

Visualizations

Molecular Structure with Proton Assignments

Caption: Molecular structure of this compound with labeled protons.

Experimental Workflow

experimental_workflow cluster_workflow 1H NMR Characterization Workflow prep Sample Preparation (Weighing, Dissolving, Filtering) acquire Data Acquisition (NMR Spectrometer) prep->acquire Insert Sample process Data Processing (FT, Phasing, Calibration) acquire->process Generate FID analyze Spectral Analysis (Integration, Multiplicity, Coupling Constants) process->analyze Generate Spectrum report Reporting (Data Table, Interpretation) analyze->report Interpret Data

Caption: Workflow for the ¹H NMR characterization of this compound.

Application Notes and Protocols for Mass Spectrometry Analysis of 4-Acetoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-3-methoxybenzoic acid is a chemical compound of interest in various fields, including organic synthesis and drug discovery. Its structural elucidation and quantification are crucial for quality control, metabolic studies, and pharmacokinetic assessments. Mass spectrometry (MS), coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers a powerful analytical platform for the sensitive and specific analysis of this molecule.

These application notes provide a comprehensive guide to the mass spectrometry analysis of this compound, including predicted fragmentation patterns, detailed experimental protocols for GC-MS and LC-MS/MS, and tables summarizing key analytical parameters based on closely related compounds.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 10543-12-1[1][2]
Molecular Formula C₁₀H₁₀O₅[1][2]
Molecular Weight 210.18 g/mol [1][2]

Predicted Mass Spectrometry Fragmentation

Electron Ionization (EI-MS) Predicted Fragmentation:

The molecular ion ([M]⁺˙) is expected at m/z 210. Key fragmentation pathways are likely to involve:

  • Loss of the acetyl group (CH₃CO•): This would result in a fragment ion at m/z 168.

  • Loss of ketene (CH₂=C=O) from the molecular ion: This would lead to a fragment at m/z 168.

  • Loss of a hydroxyl radical (•OH) from the carboxylic acid group: This would produce an acylium ion at m/z 193.

  • Loss of a methoxy radical (•OCH₃): This would result in a fragment at m/z 179.[4]

  • Decarboxylation (loss of CO₂): This would lead to a fragment at m/z 166.

Electrospray Ionization (ESI-MS):

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at m/z 209. Tandem mass spectrometry (MS/MS) of this precursor ion would likely involve the loss of CO₂ (44 Da) to produce a fragment at m/z 165.[4]

Quantitative Analysis Data (Based on Structurally Similar Compounds)

The following tables provide typical validation parameters for the quantification of aromatic carboxylic acids, such as 4-methoxybenzoic acid, using HPLC-UV and LC-MS/MS.[5] These values can serve as a starting point for the method development of this compound analysis.

Table 1: HPLC-UV Validation Parameters for 4-Methoxybenzoic Acid in Biological Matrices [5]

ParameterTypical Value Range
Linearity (r²)> 0.995
Limit of Detection (LOD)10 - 50 ng/mL
Limit of Quantification (LOQ)50 - 100 ng/mL
Accuracy (% bias)± 15%
Precision (% RSD)< 15%
Recovery85 - 110%

Table 2: LC-MS/MS Validation Parameters for 4-Methoxybenzoic Acid in Biological Matrices [5]

ParameterTypical Value Range
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% bias)± 10%
Precision (% RSD)< 10%
Recovery90 - 105%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry is a suitable technique for the analysis of volatile and thermally stable compounds.[6] Derivatization may be required to increase the volatility of this compound.

1. Sample Preparation (Derivatization):

  • Objective: To convert the polar carboxylic acid group into a more volatile ester.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.

  • Procedure:

    • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma

Liquid Chromatography-tandem Mass Spectrometry provides high sensitivity and selectivity for the quantification of compounds in complex biological matrices.[5][7]

1. Sample Preparation (Protein Precipitation): [5]

  • Objective: To remove proteins from the plasma sample.

  • Reagents: Acetonitrile.

  • Procedure:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent).

  • Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent).

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Nebulizer Gas (GS1): 55 psi

    • Heater Gas (GS2): 60 psi

  • Multiple Reaction Monitoring (MRM) Transitions (Predicted):

    • Analyte: this compound

      • Q1: 209 m/z

      • Q3: 165 m/z (Loss of CO₂)

    • Internal Standard (e.g., Isotopically Labeled Analog): To be determined based on availability.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample Extract evaporate Evaporate to Dryness start->evaporate derivatize Add Pyridine & BSTFA evaporate->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect data_analysis data_analysis detect->data_analysis Data Acquisition & Processing

Caption: Workflow for GC-MS analysis of this compound.

experimental_workflow_lcmsms cluster_sample_prep Plasma Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Add Acetonitrile plasma->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation UPLC Separation inject->separation ionization Electrospray Ionization (ESI-) separation->ionization ms1 Q1: Precursor Ion Selection ionization->ms1 cid Q2: Collision-Induced Dissociation ms1->cid ms2 Q3: Product Ion Detection cid->ms2 data_processing data_processing ms2->data_processing Data Acquisition & Quantification

Caption: Workflow for LC-MS/MS analysis in plasma.

References

Application Notes and Protocols for the Acetylation of 4-Hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-3-methoxybenzoic acid, also known as vanillic acid, is a phenolic compound of significant interest in the pharmaceutical, food, and cosmetic industries.[1] Its derivatization, particularly through acetylation of the phenolic hydroxyl group to form 4-acetoxy-3-methoxybenzoic acid (acetylvanillic acid), is a crucial step in the synthesis of various bioactive molecules and polymers.[2][3] This process enhances the therapeutic efficacy and modifies the physicochemical properties of vanillic acid derivatives. This document provides detailed protocols for the acetylation of 4-hydroxy-3-methoxybenzoic acid, summarizing key quantitative data and outlining the reaction mechanism and experimental workflow.

Reaction Overview

The acetylation of 4-hydroxy-3-methoxybenzoic acid involves the reaction of its phenolic hydroxyl group with an acetylating agent, typically acetic anhydride. This reaction can be effectively catalyzed under either basic or acidic conditions. The choice of catalyst and reaction conditions can influence the reaction rate, yield, and purity of the final product, this compound.

Data Presentation

The following table summarizes quantitative data for the acetylation of phenolic compounds structurally related to 4-hydroxy-3-methoxybenzoic acid, providing an expected range for yield and physical properties of the product.

ParameterBasic Conditions (NaOH)Pyridine CatalysisAcid Catalysis (H₂SO₄)Reference
Substrate VanillinVanillin4-Hydroxybenzoic Acid[4][5]
Reported Yield 58.1% - 93.71%Not explicitly quantifiedNot specified[4]
Melting Point 77-79 °C (Vanillin Acetate)77-79 °C (Vanillin Acetate)Not specified[4]
Reaction Time ~20 minutes - 1 hour3-4 hours~15 minutes[4][5]
Reaction Temp. Room TemperatureRoom Temperature50-60 °C[4][5]

Experimental Protocols

Two primary methods for the acetylation of 4-hydroxy-3-methoxybenzoic acid are detailed below. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).

Protocol 1: Base-Catalyzed Acetylation in Aqueous Solution

This protocol is adapted from the base-catalyzed acetylation of vanillin and is expected to provide a high yield of this compound.[4][6]

Reagents:

  • 4-hydroxy-3-methoxybenzoic acid

  • 10% Sodium Hydroxide (NaOH) solution

  • Acetic Anhydride

  • Crushed Ice

  • 95% Ethanol (for recrystallization)

  • Cold Water

Procedure:

  • Dissolve a specific molar equivalent of 4-hydroxy-3-methoxybenzoic acid in a 10% NaOH solution within a conical flask.

  • To this solution, add a molar excess of acetic anhydride and a substantial amount of crushed ice.

  • Shake the mixture vigorously for approximately 20-30 minutes. A precipitate of this compound should form.

  • Collect the precipitate via vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from warm 95% ethanol. Allow the solution to cool to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and allow them to air dry.

Protocol 2: Acid-Catalyzed Acetylation

This method is adapted from the acetylation of 4-hydroxybenzoic acid and utilizes concentrated sulfuric acid as a catalyst.[5]

Reagents:

  • 4-hydroxy-3-methoxybenzoic acid (dry)

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Ethanol

Procedure:

  • In a small conical flask, combine dry 4-hydroxy-3-methoxybenzoic acid with a molar excess of acetic anhydride.

  • Carefully add 1-2 drops of concentrated sulfuric acid and swirl the flask to ensure thorough mixing.

  • Warm the mixture on a water bath to approximately 50-60°C, with stirring, for about 15 minutes.

  • Allow the mixture to cool to room temperature, stirring occasionally.

  • Add water to the cooled mixture and stir well to precipitate the product.

  • Filter the precipitate using a pump.

  • For purification, dissolve the solid in a minimal amount of hot ethanol and then pour the solution into warm water. If a solid separates, warm the mixture gently until it redissolves, then allow the clear solution to cool slowly to form crystals.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Mix 4-hydroxy-3-methoxybenzoic acid, an acetylating agent, and a catalyst react Reaction under controlled temperature and time start->react precipitate Precipitation of crude product react->precipitate filter Filtration to isolate crude product precipitate->filter recrystallize Recrystallization from a suitable solvent filter->recrystallize dry Drying of purified crystals recrystallize->dry analyze Characterization of the final product (e.g., melting point, NMR, IR) dry->analyze

Caption: Experimental workflow for the acetylation of 4-hydroxy-3-methoxybenzoic acid.

Reaction Mechanism: Base-Catalyzed Acetylation

The diagram below outlines the mechanism for the base-catalyzed acetylation of 4-hydroxy-3-methoxybenzoic acid.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Reformation and Elimination A 4-hydroxy-3-methoxybenzoic acid + Base (B:) B Phenoxide ion + BH+ A->B Deprotonation of phenolic -OH C Phenoxide ion + Acetic Anhydride D Tetrahedral Intermediate C->D Attack on carbonyl carbon E Tetrahedral Intermediate F This compound + Acetate ion E->F Collapse of intermediate

Caption: Mechanism of base-catalyzed acetylation of 4-hydroxy-3-methoxybenzoic acid.

References

Application Notes and Protocols: The Use of 4-Acetoxy-3-methoxybenzoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-3-methoxybenzoic acid, the acetylated derivative of vanillic acid, serves as a valuable and versatile building block in the synthesis of a diverse range of bioactive molecules. While vanillic acid itself is a well-known phenolic compound with various biological activities, its acetylation to this compound provides a strategic starting point for further chemical modifications, particularly in the formation of ester and amide derivatives. The acetyl group can act as a protecting group for the phenolic hydroxyl, allowing for selective reactions at the carboxylic acid moiety. This protected intermediate is crucial for the synthesis of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. These application notes provide an overview of the synthesis of bioactive molecules using this compound, complete with detailed experimental protocols and quantitative biological activity data.

I. Synthesis of Bioactive Amides with Antimicrobial Activity

A significant application of this compound is in the synthesis of amide derivatives that have demonstrated notable antimicrobial properties. The general workflow involves the initial preparation of this compound from its precursor, vanillic acid, followed by amide coupling reactions with various amines.

Experimental Workflow: Synthesis of Bioactive Amides

workflow vanillic_acid 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid) acetylation Acetylation (Acetic Anhydride, cat. H₂SO₄) vanillic_acid->acetylation intermediate This compound acetylation->intermediate activation Carboxylic Acid Activation (e.g., DCC/DMAP or PyBOP) intermediate->activation coupling Amide Coupling (Primary/Secondary Amine) activation->coupling product Bioactive Amide Derivative coupling->product

Caption: General workflow for the synthesis of bioactive amides.

Quantitative Biological Activity of Vanillic Acid-Derived Amides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various amide derivatives synthesized from vanillic acid against different microbial strains. The synthesis of these amides proceeds via the this compound intermediate.

CompoundAmine MoietyTest OrganismMIC (µmol/mL)Reference
1 IsobutylamineCandida albicans> 3.68[1]
2 PyrrolidineCandida albicans> 3.68[1]
3 CyclohexylamineCandida albicans> 3.68[1]
4 AnilineCandida albicans> 3.68[1]
5 BenzylamineCandida albicans> 3.68[1]
6 4-FluorobenzylamineCandida albicans> 3.68[1]
7 4-MethylbenzylamineCandida albicans0.46[1][2]
8 4-MethoxybenzylamineCandida albicans> 3.68[1]
9 3,4-DimethoxybenzylamineCandida albicans> 3.68[1]
10 PiperonylamineCandida albicans> 3.68[1]

Note: The MIC values indicate the potential of these compounds as antifungal agents. Compound 7, with a 4-methylbenzylamine moiety, shows the most promising activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the initial acetylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

  • Materials:

    • 4-Hydroxy-3-methoxybenzoic acid (1.0 eq)

    • Acetic anhydride (3.0 eq)

    • Concentrated sulfuric acid (catalytic amount, ~2-3 drops)

    • Ice-water bath

    • Distilled water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a clean, dry flask, dissolve 4-hydroxy-3-methoxybenzoic acid in acetic anhydride.

    • Cool the mixture in an ice-water bath.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the cooled mixture while stirring.

    • Continue stirring the reaction mixture at room temperature for 1 hour.

    • Pour the reaction mixture into a beaker containing ice-cold water and stir vigorously to precipitate the product.

    • Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Dry the crude product.

    • Recrystallize the crude this compound from ethanol to obtain the pure product.

Protocol 2: Synthesis of N-(4-Methylbenzyl)-4-acetoxy-3-methoxybenzamide (Derivative of Compound 7)

This protocol details the synthesis of a bioactive amide using this compound and 4-methylbenzylamine.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methylbenzylamine (1.0 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous dichloromethane (DCM)

    • Ethyl acetate

    • Distilled water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound and 4-methylbenzylamine in anhydrous DCM in a round-bottom flask.

    • Add DMAP to the reaction mixture.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with distilled water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure amide.

II. Synthesis of Bioactive Esters with Anti-inflammatory and Antioxidant Activity

This compound can also be utilized in the synthesis of various ester derivatives that exhibit interesting biological activities, including anti-inflammatory and antioxidant effects.

Experimental Workflow: Synthesis of Bioactive Esters

workflow intermediate This compound activation Carboxylic Acid Activation (e.g., Thionyl Chloride) intermediate->activation esterification Esterification (Alcohol) activation->esterification product Bioactive Ester Derivative esterification->product

Caption: General workflow for the synthesis of bioactive esters.

Quantitative Biological Activity of Vanillic Acid and its Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for vanillic acid, highlighting its anti-inflammatory and antioxidant potential. The synthesis of ester derivatives from this compound aims to modulate and potentially enhance these activities.

CompoundBiological ActivityAssayIC50 (µg/mL)Reference
Vanillic AcidAnti-inflammatoryInhibition of ELA-2 secretion~25 (estimated from graph)[3]
Vanillic AcidAnti-glycationNon-enzymatic protein glycation46.4[3]
Vanillic AcidAntioxidantH₂O₂ scavenging10.40[3]
Vanillic AcidAntiproliferativeMCF-7 cell line7.5 (cytotoxic activity)[4]
Experimental Protocol

Protocol 3: General Synthesis of Alkyl 4-Acetoxy-3-methoxybenzoates

This protocol provides a general method for the synthesis of ester derivatives from this compound.

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (2-3 eq)

    • Anhydrous toluene

    • Desired alcohol (e.g., ethanol, propanol) (excess)

    • Anhydrous solvent (e.g., dichloromethane)

    • Base (e.g., pyridine or triethylamine) (1.2 eq)

    • Ethyl acetate

    • 1 M HCl

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Acid Chloride Formation:

      • In a dry round-bottom flask under a fume hood, add this compound.

      • Carefully add an excess of thionyl chloride.

      • Heat the mixture to reflux until gas evolution ceases (typically 1-3 hours).

      • Cool the reaction mixture and remove excess thionyl chloride under reduced pressure. Add anhydrous toluene and evaporate again to ensure complete removal. The resulting 4-acetoxy-3-methoxybenzoyl chloride is typically used directly in the next step.

    • Esterification:

      • In a separate flask, dissolve the desired alcohol and a base in an anhydrous solvent.

      • Cool the solution to 0°C in an ice bath.

      • Dissolve the crude 4-acetoxy-3-methoxybenzoyl chloride in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled alcohol solution with vigorous stirring.

      • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Work-up and Purification:

      • Quench the reaction by adding water and transfer the mixture to a separatory funnel.

      • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

      • Purify the crude product by recrystallization or column chromatography to obtain the pure ester.

III. Signaling Pathways and Mechanisms of Action

Derivatives of 4-methoxybenzoic acid have been shown to exert their biological effects through various cellular signaling pathways. For instance, some derivatives have demonstrated the ability to inhibit the Akt/NF-κB signaling pathway, which is crucial for cell survival and proliferation in cancer cells.[5]

Akt/NF-κB Signaling Pathway Inhibition

pathway ext_signal External Signal receptor Receptor ext_signal->receptor akt Akt receptor->akt Activates nfkb NF-κB akt->nfkb Activates nucleus Nucleus nfkb->nucleus gene_exp Anti-apoptotic Gene Expression nucleus->gene_exp Promotes apoptosis Apoptosis gene_exp->apoptosis Inhibits derivative 4-Methoxybenzoic Acid Derivative derivative->akt Inhibits

Caption: Inhibition of the Akt/NF-κB pathway by a bioactive derivative.

Conclusion

This compound is a key intermediate in the synthesis of a variety of bioactive molecules. Its preparation from the readily available vanillic acid allows for the strategic synthesis of ester and amide derivatives with promising antimicrobial and anti-inflammatory activities. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of new therapeutic agents based on this versatile chemical scaffold. Further investigation into the structure-activity relationships of these derivatives will continue to unveil their full therapeutic potential.

References

Application Notes and Protocols for the Quantification of 4-Acetoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Acetoxy-3-methoxybenzoic acid. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

This compound, a derivative of vanillic acid, is a compound of interest in various fields, including pharmacology and materials science. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of materials, and various research applications. This document outlines protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in various matrices. The method relies on the separation of the analyte on a stationary phase followed by detection using its ultraviolet (UV) absorbance.

Workflow for HPLC-UV Analysis of this compound

HPLC-UV Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Quantification Sample_Collection Sample Collection (e.g., plasma, reaction mixture) Sample_Extraction Sample Extraction (e.g., LLE or SPE) Sample_Collection->Sample_Extraction Standard_Weighing Weighing of Standard This compound Standard_Dilution Preparation of Stock & Working Standard Solutions Standard_Weighing->Standard_Dilution Filtration Filtration through 0.45 µm filter Sample_Extraction->Filtration Standard_Dilution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generation of Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure the analyte is in its non-ionized form. A starting point could be a 60:40 (v/v) mixture of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The optimal wavelength should be determined by running a UV scan of a standard solution. Based on the parent compound, 4-methoxybenzoic acid, a starting wavelength of 254 nm is recommended.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from a biological matrix like plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the samples is then determined from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for analyzing low concentrations of this compound in complex matrices.[1][2]

Logical Workflow for LC-MS/MS Method Development and Validation

LC-MS/MS Method Development & Validation Logic cluster_dev Method Development cluster_val Method Validation Analyte_Characterization Analyte Characterization (MS Fragmentation) MS_Optimization Mass Spectrometer Parameter Optimization Analyte_Characterization->MS_Optimization Chromatography_Optimization Chromatography Optimization (Column, Mobile Phase) Chromatography_Optimization->MS_Optimization Selectivity Selectivity/ Specificity MS_Optimization->Selectivity Sample_Prep_Dev Sample Preparation Development Sample_Prep_Dev->Chromatography_Optimization Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LLOQ Lower Limit of Quantification (LLOQ) Precision->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) LLOQ->Stability

Caption: Logical workflow for the development and validation of an LC-MS/MS method.

Experimental Protocol: LC-MS/MS

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, <2 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. For example: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely to be optimal, as for other acidic compounds.[3]

    • MRM Transitions: These need to be determined by infusing a standard solution of this compound. Based on the structure (MW: 210.18 g/mol ), the precursor ion [M-H]⁻ would be at m/z 209.2. Potential product ions could arise from the loss of the acetyl group (m/z 167.1) or the carboxyl group (m/z 165.1). A likely transition to monitor would be m/z 209.2 -> 167.1.

    • Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized for the specific instrument and analyte.

  • Standard and Sample Preparation: Similar to the HPLC-UV protocol, but with potentially more rigorous cleanup for complex matrices to minimize matrix effects. Liquid-liquid extraction (LLE) can be an alternative to protein precipitation for cleaner samples.[1]

    • Liquid-Liquid Extraction:

      • To 100 µL of plasma, add an internal standard.

      • Acidify with 10 µL of 1 M HCl.

      • Add 500 µL of an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

      • Vortex for 5 minutes and centrifuge at 4,000 x g for 10 minutes.

      • Transfer the organic layer to a new tube and evaporate to dryness.

      • Reconstitute in 100 µL of the initial mobile phase.

  • Quantification: An internal standard is highly recommended for LC-MS/MS to correct for matrix effects and variations in instrument response. The quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Data Presentation

The performance of a validated analytical method is typically summarized in tables for easy comparison. Below are tables with expected performance characteristics for the quantification of this compound based on methods for structurally similar compounds.

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterTypical Performance
Linearity (r²)> 0.998
Lower Limit of Quantification (LLOQ)50 - 500 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery85 - 105%

Table 2: LC-MS/MS Method Validation Parameters

Validation ParameterTypical Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 - 10 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery> 80%

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, the expected concentration of the analyte, and the available instrumentation. HPLC-UV offers a cost-effective and robust solution for higher concentration ranges, while LC-MS/MS provides the high sensitivity and selectivity needed for trace-level analysis in complex biological matrices. The protocols and data presented here provide a solid foundation for the development and validation of analytical methods for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Acetoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Acetoxy-3-methoxybenzoic acid is a chemical compound of interest in pharmaceutical and chemical research, often as an intermediate or a related substance to other active pharmaceutical ingredients. A reliable and robust analytical method is crucial for its quantification and purity assessment. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is suitable for quality control, stability studies, and research applications.

The principle of this method is based on the separation of this compound on a C18 stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring a good peak shape and reproducible retention time. Detection is performed by UV spectrophotometry, where the analyte exhibits strong absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

Table 1: Chromatographic Conditions

ParameterRecommended Conditions
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 237 nm[1]
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions

2.1. Mobile Phase Preparation (0.1% Phosphoric Acid in Water)

  • Carefully add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water.

  • Bring the volume to the mark with HPLC grade water and mix thoroughly.

  • Filter the aqueous mobile phase through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing 550 mL of acetonitrile with 450 mL of 0.1% phosphoric acid in water.

  • Degas the mobile phase using an ultrasonic bath for 15 minutes or by vacuum filtration.

2.2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.3. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following tables summarize the expected quantitative data from the validation of this HPLC method.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)< 1.0%
Retention Time (RT) Approx. 4-6 min~5.2 min

Table 3: Method Validation Summary

ParameterConcentration RangeResult
Linearity (Correlation Coefficient, r²) 1 - 100 µg/mL≥ 0.999
Limit of Detection (LOD) -~0.2 µg/mL
Limit of Quantification (LOQ) -~0.6 µg/mL
Accuracy (% Recovery) 80%, 100%, 120% of target98.0% - 102.0%
Precision (% RSD) Intraday (n=6), Interday (n=6)< 2.0%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow prep_mobile_phase Mobile Phase Preparation (Acetonitrile:0.1% H3PO4 in Water) system_setup HPLC System Setup (Column, Flow Rate, Temp, Wavelength) prep_mobile_phase->system_setup prep_standard Standard Solution Preparation system_suitability System Suitability Test (Inject Standard) prep_standard->system_suitability prep_sample Sample Preparation (Dissolution & Filtration) analysis Sample Analysis (Inject Sample & Standard) prep_sample->analysis system_setup->system_suitability system_suitability->analysis If Passed data_processing Data Processing (Peak Integration & Quantification) analysis->data_processing report Generate Report data_processing->report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: GC-MS Analysis of 4-Acetoxy-3-methoxybenzoic Acid Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the derivatization of 4-Acetoxy-3-methoxybenzoic acid (a vanillic acid derivative) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a phenolic compound of interest in various fields, including pharmacology and metabolomics. Direct analysis of such polar, low-volatility compounds by Gas Chromatography (GC) is challenging due to poor peak shape and thermal instability.[1][2] Derivatization is a crucial step to enhance the volatility and thermal stability of the analyte, thereby improving chromatographic resolution and detection sensitivity.[2][3]

This application note details a robust and widely used derivatization method, silylation, which replaces the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group.[4][5] The resulting TMS ester is significantly more volatile and amenable to GC-MS analysis. The most common and effective silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as Trimethylchlorosilane (TMCS).[1][4][6]

Principle of Derivatization

Silylation is a chemical modification technique where an active hydrogen in a polar functional group (like -COOH) is replaced by a trimethylsilyl group (-Si(CH₃)₃).[4][7] This process effectively masks the polar nature of the carboxylic acid, reducing intermolecular hydrogen bonding and significantly increasing the volatility of the compound.[2] The reaction with BSTFA is a nucleophilic attack on the silicon atom, leading to the formation of the TMS derivative and volatile by-products that cause minimal chromatographic interference.[4]

Experimental Protocol

This protocol outlines the steps for the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.

3.1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

  • Anhydrous Pyridine or other suitable solvent (e.g., Acetonitrile, Dichloromethane)[1][8]

  • Nitrogen gas, high purity

  • Glass reaction vials (e.g., 2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe for reagent transfer

  • GC-MS system

3.2. Sample Preparation

  • Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial.[4]

  • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of high-purity nitrogen gas.[1][8] Moisture sensitivity is a critical factor as silylating reagents readily react with water, which can reduce derivatization efficiency.[1][4]

3.3. Derivatization Procedure

  • Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample to dissolve it.

  • Using a dry, gas-tight syringe, add 200 µL of BSTFA + 1% TMCS to the vial.[7] An excess of the silylating reagent is necessary to drive the reaction to completion, typically a 2:1 molar ratio of reagent to active hydrogen.[4]

  • Securely cap the vial and briefly vortex the mixture to ensure homogeneity.

  • Place the vial in a heating block or oven set to 70-80°C for 45-60 minutes.[1][7] The optimal time and temperature may need to be determined empirically, but these conditions are generally sufficient for the derivatization of carboxylic acids.[4]

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.[7]

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters for the analysis of silylated phenolic acids. These should be considered a starting point and may require optimization for specific instrumentation.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent, Shimadzu, Thermo Fisher, or equivalent
Injector TypeSplit/Splitless
Injector Temperature280°C[7]
Injection ModeSplitless (1 minute)[7]
Carrier GasHelium, constant flow rate of 1.0-1.2 mL/min
ColumnDB-5ms, HP-5ms, CP-Sil 8 CB-MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3][7]
Oven ProgramInitial temp 80°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 10 min
Mass Spectrometer
MS SystemQuadrupole, Ion Trap, or TOF
Ionization ModeElectron Ionization (EI)[7]
Ionization Energy70 eV[7]
Mass Rangem/z 40-500
Source Temperature230°C
Transfer Line Temp290°C[7]

Expected Results and Data Presentation

The derivatization of this compound (Molecular Weight: 210.19 g/mol ) with BSTFA results in the formation of its trimethylsilyl (TMS) ester. The molecular weight of the TMS derivative will be 282.33 g/mol .

Table of Expected Mass Spectral Data for TMS-derivatized this compound:

m/z (Daltons)Relative AbundanceIon Identity (Proposed)
282Low[M]+ (Molecular Ion)
267High[M-15]+ (Loss of -CH₃)
240Moderate[M-42]+ (Loss of ketene, -C₂H₂O, from acetate)
195Moderate[M-87]+ (Loss of -COOSi(CH₃)₃)
73High[Si(CH₃)₃]+ (Characteristic TMS fragment)

Note: The fragmentation pattern is predictive and should be confirmed with experimental data.

Visualizations

Diagram 1: Derivatization Reaction of this compound

Caption: Silylation reaction of the target analyte with BSTFA.

Diagram 2: Experimental Workflow for GC-MS Analysis

Workflow A 1. Sample Preparation (Weighing & Drying) B 2. Derivatization (Add Solvent & BSTFA) A->B C 3. Reaction (Vortex & Heat at 70-80°C) B->C D 4. GC-MS Injection (Inject 1 µL) C->D E 5. Separation & Detection (GC Column -> Mass Spec) D->E F 6. Data Analysis (Peak Identification & Quantification) E->F

Caption: Step-by-step workflow from sample preparation to data analysis.

References

Application of 4-Acetoxy-3-methoxybenzoic Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-3-methoxybenzoic acid, the acetylated derivative of the bio-based monomer vanillic acid, serves as a versatile building block in polymer chemistry. Its rigid aromatic structure, coupled with the reactive carboxylic acid and acetoxy functional groups, allows for its incorporation into a variety of polymer architectures, primarily through polycondensation reactions. The resulting polymers often exhibit desirable thermal and mechanical properties, making them suitable for applications ranging from high-performance plastics to specialized biomedical materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyesters and as a linker in solid-phase synthesis.

Application 1: Synthesis of Aromatic Polyesters via Melt Polycondensation

Aromatic polyesters are known for their high thermal stability and mechanical strength. This compound can be used as an AB-type monomer for the synthesis of a homopolyester or as a comonomer to modify the properties of other polyesters. The melt polycondensation of its acetoxy derivative is a common and effective method for producing high molecular weight polymers.[1]

Quantitative Data: Thermal and Mechanical Properties of Vanillic Acid-Based Polyesters

The following table summarizes typical thermal and mechanical properties of polyesters derived from vanillic acid and its derivatives, offering an indication of the performance that can be expected from polymers incorporating this compound.

PropertyValue RangeReferences
Glass Transition Temperature (Tg)5°C to 135°C[2][3]
Decomposition Temperature (Td, 5% weight loss)390°C to 410°C[3]
Young's Modulus95 to 228 MPa[2]
Elongation at Break14.9% to 311%[2]
Weight-Average Molecular Weight (Mw)16,600 to 78,700 g/mol [2]
Experimental Protocol: Melt Polycondensation of this compound

This protocol describes the synthesis of poly(4-oxy-3-methoxybenzoyl) via melt polycondensation.

Materials:

  • This compound

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst

  • High-vacuum, high-temperature reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum outlet.

Procedure:

  • Monomer Charging: Place this compound and a catalytic amount of antimony(III) oxide (e.g., 200-500 ppm) into the reaction vessel.

  • Inert Atmosphere: Purge the vessel with dry nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial heating phase.

  • Heating and Acetylation: Gradually heat the reactor to a temperature above the melting point of the monomer (approximately 150-160°C) with constant stirring. Acetic acid will begin to evolve as the polycondensation reaction initiates.

  • Polymerization - Stage 1 (Atmospheric Pressure): Slowly increase the temperature to 240-280°C over a period of 1-2 hours. Continue the reaction at this temperature under a nitrogen atmosphere until the evolution of acetic acid subsides.

  • Polymerization - Stage 2 (Vacuum): Gradually apply a high vacuum (e.g., <1 Torr) to the system while maintaining the temperature at 280-320°C. This stage is crucial for removing the remaining acetic acid and driving the polymerization to achieve a high molecular weight. Continue the reaction under vacuum for 2-4 hours. The viscosity of the molten polymer will increase significantly during this stage.

  • Cooling and Isolation: After the desired reaction time, discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be isolated from the reactor.

  • Purification (Optional): The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of trifluoroacetic acid and chloroform) and precipitating it in a non-solvent like methanol. The purified polymer should then be dried in a vacuum oven.

Characterization:

The synthesized polyester can be characterized by various techniques:

  • ¹H NMR and FTIR Spectroscopy: To confirm the chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Experimental Workflow: Melt Polycondensation

MeltPolycondensation Monomer This compound + Catalyst Reactor Reaction Vessel Monomer->Reactor Heating1 Heat to 150-160°C (Nitrogen Atmosphere) Reactor->Heating1 Charge Heating2 Gradually Heat to 240-280°C Heating1->Heating2 Acetic Acid Evolution Vacuum Apply High Vacuum (280-320°C) Heating2->Vacuum Reduced Acetic Acid Evolution Cooling Cool to Room Temperature Vacuum->Cooling High Viscosity Melt Polymer Isolate Solid Polymer Cooling->Polymer Purification Optional Purification Polymer->Purification Characterization Characterization (NMR, GPC, DSC, TGA) Polymer->Characterization Purification->Characterization SolidPhaseSynthesis cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Isolation Swell Resin Swell Aminomethyl Polystyrene Resin in DMF Activate Linker Activate 4-Acetoxy-3-methoxybenzoic Acid with HOBt/DIC Couple Linker Couple Activated Linker to Resin Activate Linker->Couple Linker Wash and Dry Wash and Dry the Resin Couple Linker->Wash and Dry Functionalize Attach First Building Block to the Linker Wash and Dry->Functionalize Elongate Perform Subsequent Synthetic Steps Functionalize->Elongate Cleave Treat Resin with TFA/DCM Elongate->Cleave Isolate Filter and Evaporate Solvent Cleave->Isolate Purify Purify Final Product Isolate->Purify

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Acetoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-acetoxy-3-methoxybenzoic acid by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Failure of the solid to dissolve - Insufficient solvent.- Inappropriate solvent choice.- Add more solvent in small portions until the solid dissolves.- Ensure the solvent is heated to its boiling point.- Select a more suitable solvent (see Solvent Suitability Table).
No crystal formation upon cooling - Too much solvent was used, preventing saturation.- The solution is supersaturated and requires nucleation.- Boil off some of the solvent to concentrate the solution and allow it to cool again.[1]- Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.- Add a "seed" crystal of pure this compound to the cooled solution.[2]
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound or a eutectic mixture with impurities.- The solution is too concentrated.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and cool slowly.[1]- Consider using a lower-boiling point solvent or a mixed solvent system.
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent in which they are significantly soluble.- Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities in the final product - The recrystallization solvent did not effectively remove colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the impurities. Use charcoal sparingly as it can also adsorb the desired product.[2]
Crystals form too quickly - The solution was cooled too rapidly, trapping impurities.- Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before placing it in an ice bath.[3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and has low solubility at room temperature or below. A mixed solvent system, such as ethanol/water or acetone/water, is often effective for phenolic compounds and their derivatives.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities can include unreacted starting materials such as vanillic acid and acetic anhydride, as well as byproducts from side reactions. The specific impurity profile will depend on the synthetic route used.

Q3: How can I tell if I've used too much solvent?

A3: If a significant amount of solvent was used to dissolve the solid and no crystals form upon cooling, even after inducing crystallization, you have likely used too much solvent. You can test the mother liquor by evaporating a small amount; a significant solid residue indicates a substantial amount of dissolved product.

Q4: What is the purpose of a hot filtration step?

A4: Hot filtration is used to remove insoluble impurities from the hot, saturated solution before crystallization. This prevents these impurities from being incorporated into the crystals of the purified product.

Q5: Why is slow cooling important for obtaining pure crystals?

A5: Slow cooling allows for the gradual and orderly formation of the crystal lattice, which tends to exclude impurity molecules.[3] Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal structure.

Solvent Suitability for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. Below is a summary of solubility information for this compound and a related compound, which can be used to guide solvent choice.

SolventQualitative Solubility of 4-Acetoxy-3,5-dimethoxybenzoic Acid[4]Quantitative Solubility of 4-Methoxybenzoic Acid (Related Compound)[5][6][7]Suitability Notes
Water-Sparingly soluble in cold water (0.3 g/L at 20°C), more soluble in hot water.May be a good "anti-solvent" in a mixed solvent system.
Ethanol-Highly soluble.A good candidate for the primary solvent in a mixed system with water.
AcetoneSolubleHighly soluble.A potential solvent, possibly in a mixed system with a non-polar solvent or water.
Ethyl AcetateSolubleSoluble.Could be a suitable single or mixed solvent.
ChloroformSoluble-A potential solvent, but its volatility and toxicity should be considered.
DichloromethaneSolubleHighly soluble.Similar to chloroform, a potential solvent with handling considerations.
Toluene-Lower solubility.May be suitable if the compound is highly soluble when hot and insoluble when cold.
DMSOSoluble-Generally a very good solvent, which might make it difficult to achieve crystallization.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound. The choice of solvent and specific volumes will need to be optimized based on the initial purity of the crude material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Short-stemmed funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (e.g., ethanol) in small portions while heating and stirring on a hot plate. Use the minimum amount of hot solvent required to completely dissolve the solid.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Preheat a second Erlenmeyer flask and a short-stemmed funnel with fluted filter paper by placing them on the hot plate. Filter the hot solution by gravity to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: If using a mixed solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot filtrate until the solution becomes faintly cloudy, indicating saturation. Add a few more drops of the primary solvent until the solution is clear again.[2] Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a drying oven at a temperature well below the melting point of the compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve decolorize Add Charcoal (optional, for color) dissolve->decolorize hot_filter Hot Gravity Filtration (optional, for insolubles) cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow decolorize->hot_filter ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_dissolution Dissolution Issues cluster_crystallization Crystallization Issues cluster_purity Purity Issues start Problem Encountered solid_not_dissolving Solid Won't Dissolve start->solid_not_dissolving During Dissolution oiling_out Product Oils Out start->oiling_out During Cooling no_crystals No Crystals Form start->no_crystals After Cooling low_yield Low Yield start->low_yield After Isolation colored_product Colored Product start->colored_product Final Product sol1 Add more hot solvent solid_not_dissolving->sol1 sol2 Check solvent choice solid_not_dissolving->sol2 sol3 Reheat, add more solvent, cool slowly oiling_out->sol3 sol4 Change solvent oiling_out->sol4 sol5 Boil off excess solvent no_crystals->sol5 sol6 Scratch flask / Add seed crystal no_crystals->sol6 sol7 Use minimum hot solvent low_yield->sol7 sol8 Preheat filtration apparatus low_yield->sol8 sol9 Wash with ice-cold solvent low_yield->sol9 sol10 Use activated charcoal colored_product->sol10

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 4-Acetoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Acetoxy-3-methoxybenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of Crude Product

Question: I performed the acetylation of vanillic acid with acetic anhydride and obtained a low yield of my crude product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the acetylation of vanillic acid can stem from several factors. Below is a systematic approach to troubleshooting this issue.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended. The reaction is typically complete when the starting material (vanillic acid) is no longer visible on the TLC plate.

  • Moisture Contamination: Acetic anhydride is readily hydrolyzed by water to acetic acid. The presence of moisture in the reactants or glassware will consume the acetylating agent, reducing the yield of the desired product. Ensure that vanillic acid is thoroughly dried and that anhydrous conditions are maintained throughout the reaction.

  • Suboptimal Catalyst Concentration: If using an acid or base catalyst, its concentration is crucial. For acid catalysis (e.g., sulfuric acid), too little may result in a slow and incomplete reaction, while too much can lead to side reactions and degradation of the product.

  • Loss During Work-up: Product can be lost during the work-up procedure. When quenching the reaction with water, ensure that the product has fully precipitated before filtration. Cooling the mixture in an ice bath can aid in maximizing precipitation.

Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization

Question: I am trying to purify my this compound by recrystallization, but it is forming an oil instead of crystals. What should I do?

Answer:

"Oiling out" is a common problem in recrystallization and usually indicates that the solute is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities. Here are some troubleshooting steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution. Allow the solution to cool more slowly. Slow cooling encourages the formation of well-defined crystals.

  • Change the Solvent System: The chosen solvent or solvent pair may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. For this compound, ethanol/water or ethyl acetate/hexane are common choices.

  • Scratching the Flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a "seed" for crystallization to begin.

  • Purify by Another Method: If recrystallization consistently fails, the product may be too impure. Consider purifying a small batch by column chromatography to obtain pure crystals that can then be used to seed a larger batch for recrystallization.

Issue 3: Presence of Starting Material in the Final Product

Question: My NMR/HPLC analysis shows that my final product is contaminated with unreacted vanillic acid. How can I remove this impurity?

Answer:

The presence of unreacted vanillic acid is the most common impurity. Here are effective purification strategies:

  • Recrystallization: A carefully performed recrystallization is often sufficient to remove small amounts of vanillic acid. The solubility of this compound and vanillic acid in the chosen solvent system will determine the efficiency of the separation.

  • Acid-Base Extraction: This is a highly effective method for separating the acidic starting material from the less acidic ester product. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution with a weak base, such as a saturated aqueous solution of sodium bicarbonate. The more acidic vanillic acid will be deprotonated and extracted into the aqueous layer as its sodium salt. The this compound will remain in the organic layer. Subsequently, the organic layer can be dried and the solvent evaporated to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are:

  • Unreacted Vanillic Acid: The starting material for the reaction.

  • Acetic Anhydride: The acetylating agent, if used in excess.

  • Acetic Acid: A byproduct of the reaction and also formed from the hydrolysis of excess acetic anhydride.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the product and any impurities. A reversed-phase C18 column is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities by their characteristic signals.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and depress the melting point.

Q3: Can other side reactions occur during the acetylation of vanillic acid?

A3: While O-acetylation is the primary reaction, other side reactions are possible under certain conditions:

  • C-Acylation (Friedel-Crafts Acylation): Under strong Lewis acid catalysis, acetylation can occur on the aromatic ring. However, this is less common under the typical conditions used for acetylating phenols.

  • Demethylation: Harsh acidic conditions or high temperatures can potentially lead to the cleavage of the methoxy group, resulting in the formation of protocatechuic acid derivatives.

Data Presentation

Table 1: HPLC Analytical Method Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Table 2: ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~7.7 (m, 2H), ~7.1 (d, 1H), 3.90 (s, 3H, -OCH₃), 2.34 (s, 3H, -COCH₃)~168.5, ~165.9, ~151.0, ~143.5, ~129.2, ~122.7, ~122.5, ~113.4, 56.1, 20.6
Vanillic Acid ~7.5 (m, 2H), ~6.8 (d, 1H), ~9.9 (br s, 1H, -OH), ~12.5 (br s, 1H, -COOH), 3.81 (s, 3H, -OCH₃)~167.7, ~151.5, ~147.7, ~123.9, ~122.0, ~115.5, ~113.1, 56.0
Acetic Anhydride ~2.2 (s)~167.0, ~22.0
Acetic Acid ~11.5 (br s, 1H), ~2.1 (s, 3H)~178.0, ~21.0

Note: The chemical shifts for this compound are based on data for a similar ester (butyl 4-acetoxy-3-methoxybenzoate) and may vary slightly.[1] NMR data for Vanillic Acid is from DMSO-d6 and may differ in CDCl₃.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • In a round-bottom flask, combine vanillic acid (1 equivalent) and acetic anhydride (2-3 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid or a few drops of pyridine.

  • Heat the reaction mixture at a controlled temperature (e.g., 50-80 °C) for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add cold water to the mixture to quench the excess acetic anhydride and precipitate the crude product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product thoroughly.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals to a constant weight.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Vanillic Acid + Acetic Anhydride + Catalyst ReactionMixture Heating and Stirring Reactants->ReactionMixture Quenching Quenching with Water ReactionMixture->Quenching Precipitation Precipitation of Crude Product Quenching->Precipitation Filtration Vacuum Filtration Precipitation->Filtration CrudeProduct Crude this compound Filtration->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct Impurity_Formation VanillicAcid Vanillic Acid DesiredProduct This compound (Desired Product) VanillicAcid->DesiredProduct Acetylation UnreactedVA Unreacted Vanillic Acid (Impurity) VanillicAcid->UnreactedVA Incomplete Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->DesiredProduct Hydrolysis Hydrolysis of Acetic Anhydride AceticAnhydride->Hydrolysis AceticAcid Acetic Acid (Byproduct/Impurity) DesiredProduct->AceticAcid Forms Hydrolysis->AceticAcid Water H₂O Water->Hydrolysis

References

Optimizing reaction conditions for the synthesis of 4-Acetoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Acetoxy-3-methoxybenzoic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocols

The primary route for synthesizing this compound is through the acetylation of vanillic acid. Below are detailed protocols for common methods.

Protocol 1: Acetylation using Acetic Anhydride with Sulfuric Acid Catalyst

This method is a straightforward approach for the acetylation of the phenolic hydroxyl group of vanillic acid.

  • Materials:

    • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

    • Acetic anhydride

    • Concentrated sulfuric acid

    • Ethanol (95%)

    • Ice-cold water

  • Procedure:

    • In a conical flask, combine 2 grams of dry vanillic acid with 3 mL of acetic anhydride.[1]

    • Carefully add 1-2 drops of concentrated sulfuric acid to the mixture while gently swirling the flask to ensure thorough mixing.[1][2]

    • Warm the flask on a water bath to approximately 50-60°C for about 15 minutes, with occasional stirring.[1]

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 30 mL of ice-cold water and stir vigorously to precipitate the crude product.[1]

    • Filter the solid product using vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

    • Dry the crude product.

    • For purification, recrystallize the solid from a hot ethanol/water mixture.[1][2] Dissolve the crude product in a minimal amount of hot ethanol and then add warm water until the solution becomes slightly cloudy. Allow the solution to cool slowly to form crystals.

Protocol 2: Acetylation using Acetic Anhydride in Xylenes

This protocol is suitable for larger-scale synthesis and utilizes a higher temperature.

  • Materials:

    • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

    • Acetic anhydride

    • Xylenes

  • Procedure:

    • To a stirred suspension of 97.7 g of vanillic acid in 950 mL of xylenes, add 67.4 mL of acetic anhydride at room temperature under a nitrogen atmosphere.[3]

    • Heat the mixture to 115-125°C and maintain this temperature for 4 to 20 hours.[3]

    • Monitor the reaction progress by a suitable method (e.g., TLC).

    • After completion, remove a portion of the solvent by distillation at a bath temperature of about 150°C until the volume is reduced to approximately 700 mL.[3]

    • Cool the mixture to room temperature to allow the product to crystallize.[3]

    • The resulting slurry can be diluted with additional xylenes before filtering to isolate the product.[3]

Data Presentation: Comparison of Reaction Conditions

ParameterMethod 1 (H₂SO₄ catalyst)Method 2 (Xylenes)
Starting Material Vanillic AcidVanillic Acid
Reagent Acetic AnhydrideAcetic Anhydride
Catalyst/Solvent Sulfuric Acid / (neat)Xylenes
Temperature 50-60°C[1]115-125°C[3]
Reaction Time ~15 minutes[1]4-20 hours[3]
Work-up Precipitation in waterDistillation and crystallization
Purification Recrystallization (Ethanol/Water)Filtration and washing

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I followed the protocol, but my yield of this compound is very low. What could be the reason?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. For the sulfuric acid-catalyzed method, ensure the reaction mixture is adequately heated and stirred. For the xylene method, the reaction time may need to be extended. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

    • Moisture: The presence of water can hydrolyze the acetic anhydride, rendering it ineffective for acetylation. Ensure all glassware is dry and use anhydrous reagents if possible.

    • Loss during Work-up: During the precipitation step, ensure the solution is sufficiently cold to maximize the precipitation of the product. When recrystallizing, using an excessive amount of solvent can lead to a significant portion of the product remaining in the mother liquor.[4]

Issue 2: Product is Oily or Fails to Crystallize

  • Question: My final product is an oil and will not crystallize, or it has a much lower melting point than expected. How can I purify it?

  • Answer: An oily product or a depressed melting point indicates the presence of impurities.[2]

    • Purification Strategies:

      • Recrystallization: Attempt recrystallization from a different solvent system. A mixture of ethanol and water is often effective.[2] If the product "oils out," try reheating the solution and adding a small amount of additional hot solvent to reduce saturation before allowing it to cool slowly.[5]

      • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method. A solvent system such as hexane:ethyl acetate can be used to separate the desired product from more polar or less polar impurities.[2]

      • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.[5]

Issue 3: Presence of Side Products

  • Question: My analysis shows the presence of unexpected side products. What are they and how can I avoid them?

  • Answer: The formation of side products is often dependent on the reaction conditions.

    • Under Acidic Conditions (e.g., with H₂SO₄): A potential side reaction is the formation of a geminal diacetate if the starting material was vanillin (which has an aldehyde group) instead of vanillic acid. While less likely with vanillic acid, strong acidic conditions and excess acetic anhydride can sometimes lead to undesired reactions. To minimize this, use a milder acid catalyst or control the stoichiometry of the reagents and reaction time.[2]

    • Under Basic Conditions: If a basic catalyst (like pyridine or sodium hydroxide) is used, and the starting material is not fully oxidized to vanillic acid (i.e., contains residual vanillin), the Cannizzaro reaction can occur, leading to the formation of vanillyl alcohol and vanillic acid.[2] To avoid this, ensure the purity of the starting vanillic acid and use milder bases if necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the sulfuric acid in Protocol 1?

    • A1: Concentrated sulfuric acid acts as a catalyst to accelerate the acetylation reaction between the phenolic hydroxyl group of vanillic acid and acetic anhydride.[1]

  • Q2: Can I use a different acetylating agent instead of acetic anhydride?

    • A2: Yes, other acetylating agents like acetyl chloride can be used. However, acetic anhydride is commonly preferred due to its lower cost and the fact that the byproduct, acetic acid, is less corrosive than the hydrogen chloride produced when using acetyl chloride.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] Spot the reaction mixture alongside the starting vanillic acid on a TLC plate. The product, this compound, will be less polar than vanillic acid and should have a higher Rf value. The reaction is complete when the spot corresponding to vanillic acid has disappeared.

  • Q4: What are the expected spectroscopic data for pure this compound?

    • A4: While specific data can vary slightly based on the instrumentation and solvent, you would typically expect to see the following in the ¹H NMR spectrum: a singlet for the acetyl methyl protons around δ 2.3 ppm, a singlet for the methoxy protons around δ 3.9 ppm, and aromatic protons in the range of δ 7.0-7.8 ppm. The carboxylic acid proton will appear as a broad singlet at a higher chemical shift (often >10 ppm). In the IR spectrum, you should observe a characteristic ester carbonyl stretch around 1760 cm⁻¹ and a carboxylic acid carbonyl stretch around 1690 cm⁻¹.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start reactants Mix Vanillic Acid & Acetic Anhydride start->reactants catalyst Add H₂SO₄ Catalyst reactants->catalyst heat Heat (50-60°C) catalyst->heat cool Cool to RT heat->cool precipitate Precipitate in Ice Water cool->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize (Ethanol/Water) dry->recrystallize isolate_pure Isolate Pure Product recrystallize->isolate_pure

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield oily_product Oily Product / No Crystallization start->oily_product side_products Side Products Detected start->side_products incomplete_rxn Check for complete reaction (TLC) low_yield->incomplete_rxn Possible Cause moisture Ensure anhydrous conditions low_yield->moisture Possible Cause workup_loss Optimize work-up (e.g., less solvent) low_yield->workup_loss Possible Cause recrystallize Recrystallize from different solvent oily_product->recrystallize Solution chromatography Use column chromatography oily_product->chromatography Solution induce_crystal Induce crystallization (seeding/scratching) oily_product->induce_crystal Solution acid_conditions Under Acidic Conditions: - Use milder catalyst - Control stoichiometry side_products->acid_conditions Identify Conditions base_conditions Under Basic Conditions: - Ensure pure starting material - Use milder base side_products->base_conditions Identify Conditions

Caption: Troubleshooting decision tree for synthesis issues.

References

Common side products in the acetylation of vanillic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of vanillic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the acetylation of vanillic acid, focusing on the identification and mitigation of side products.

Issue Potential Cause Recommended Solution
Low Yield of Acetyl Vanillic Acid Incomplete reaction due to insufficient reaction time, temperature, or catalyst.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred adequately at the appropriate temperature for the recommended duration. - Use a suitable catalyst, such as a mild acid or base, to drive the reaction to completion.
Hydrolysis of the product during workup.- Ensure all workup and purification steps are performed under anhydrous conditions until the final precipitation or extraction. - Use cold water for washing the precipitated product to minimize dissolution and hydrolysis.
Product is an Oil or Has a Low Melting Point Presence of impurities, such as unreacted vanillic acid, acetic acid, or other side products.- Purify the product using recrystallization from a suitable solvent system (e.g., ethanol/water). - For difficult-to-separate mixtures, consider column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane:ethyl acetate).[1]
Presence of Unreacted Vanillic Acid Incomplete acetylation.- Increase the molar excess of acetic anhydride. - Increase the reaction time or temperature, while monitoring for potential side product formation.
Formation of Polymeric Byproducts High reaction temperatures or prolonged reaction times can lead to intermolecular esterification between vanillic acid and the acetylated product.- Maintain the recommended reaction temperature and monitor the reaction closely. - Quench the reaction as soon as the starting material is consumed (as indicated by TLC).
Potential Formation of Mixed Anhydride The carboxylic acid group of vanillic acid can react with acetic anhydride.- This is often a transient intermediate but can be minimized by controlling the stoichiometry and reaction conditions. Using milder acetylating agents or protecting the carboxylic acid group prior to acetylation are alternative strategies, though more complex.
Possible Decarboxylation High temperatures can potentially lead to the decarboxylation of vanillic acid, which would result in guaiacol, and subsequently acetylated guaiacol.- Avoid excessive heating of the reaction mixture. Adhere to established protocol temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the acetylation of vanillic acid?

A1: While direct literature on side products for vanillic acid acetylation is sparse, based on the functional groups and analogous reactions like the acetylation of vanillin and salicylic acid, the following are potential side products:

  • Unreacted Vanillic Acid: Incomplete reaction is a common source of impurity.

  • Acetic Acid: A byproduct of the reaction with acetic anhydride.[2]

  • Polymeric/Oligomeric Esters: Intermolecular esterification between molecules of vanillic acid and/or acetyl vanillic acid can occur, especially at higher temperatures.

  • Mixed Anhydride: The carboxylic acid moiety of vanillic acid can react with acetic anhydride to form a mixed anhydride.

  • Acetylated Decarboxylation Product: Under harsh heating, vanillic acid can decarboxylate to form guaiacol, which can then be acetylated.

Q2: How can I avoid the formation of these side products?

A2: To minimize side product formation, consider the following:

  • Control Reaction Conditions: Use moderate temperatures and monitor the reaction time to prevent polymerization and potential decarboxylation.

  • Stoichiometry: Use a slight excess of acetic anhydride to ensure complete acetylation of the phenolic hydroxyl group, but avoid a large excess which can complicate purification.

  • Catalyst Choice: For acid catalysis, use a mild catalyst instead of strong acids like sulfuric acid to reduce the likelihood of side reactions.[1] For base catalysis, use a non-nucleophilic base like pyridine.

  • Purification: Proper purification techniques like recrystallization or column chromatography are crucial for removing any formed side products.[1]

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks could correspond to the side products mentioned above. For example, a broad peak might indicate polymeric material. The presence of peaks corresponding to both the acetylated and unacetylated forms of the guaiacol moiety could suggest that decarboxylation has occurred. Comparing your spectrum with known spectra of vanillic acid and potential side products is recommended.

Q4: Is it possible for the carboxylic acid group of vanillic acid to be acetylated?

A4: The primary reaction is the acetylation of the more nucleophilic phenolic hydroxyl group. The formation of a mixed anhydride at the carboxylic acid site is possible, but direct acetylation to form a stable acylal at the carboxylic acid is less favorable under standard conditions.

Experimental Protocols

An illustrative experimental protocol for the acetylation of vanillic acid is provided below, based on standard acetylation procedures for similar phenolic acids.

Materials:

  • Vanillic acid

  • Acetic anhydride

  • Pyridine (or a catalytic amount of a mild acid like phosphoric acid)

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure (Base-Catalyzed):

  • Dissolve vanillic acid (1 equivalent) in pyridine.

  • Slowly add acetic anhydride (1.1-1.5 equivalents) to the solution while stirring, keeping the temperature cool with an ice bath.

  • Allow the reaction to stir at room temperature for a designated period (e.g., 1-2 hours), monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze excess acetic anhydride.

  • Filter the solid precipitate and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Visualizations

The following diagram illustrates the potential reaction pathways in the acetylation of vanillic acid, including the desired product and possible side products.

AcetylationOfVanillicAcid cluster_main Primary Reaction cluster_side Side Reactions VA Vanillic Acid AVA Acetyl Vanillic Acid (Desired Product) VA->AVA + Acetic Anhydride MA Mixed Anhydride VA->MA + Acetic Anhydride (at COOH) Polymer Polymeric/Oligomeric Esters Decarb Guaiacol VA->Decarb High Temp (-CO2) AA Acetic Anhydride AVA->Polymer + Vanillic Acid (High Temp) AcetylGuaiacol Acetylated Guaiacol Decarb->AcetylGuaiacol + Acetic Anhydride

Caption: Reaction pathways in the acetylation of vanillic acid.

References

Technical Support Center: Synthesis of 4-Acetoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetoxy-3-methoxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields and impurities during the synthesis of this compound from vanillic acid and acetic anhydride.

Question 1: My reaction has a low yield, and TLC analysis shows a significant amount of unreacted vanillic acid. What are the potential causes and solutions?

Answer:

A low yield with a substantial amount of starting material remaining typically points to an incomplete reaction. Several factors could be at play:

  • Insufficient Reagent: Ensure that at least a stoichiometric amount of acetic anhydride is used. An excess of acetic anhydride is often employed to drive the reaction to completion.

  • Inadequate Catalyst: If using an acid catalyst like sulfuric acid, ensure it is not omitted and is of sufficient concentration. For base-catalyzed reactions, the base might be too weak or used in insufficient quantity.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is conducted at too low a temperature, it will be sluggish. Conversely, excessively high temperatures can lead to decomposition. Monitor the temperature closely.

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Double-check the molar ratios of your reactants. Consider a modest increase in the excess of acetic anhydride.

  • Optimize Catalyst: If using a catalyst, ensure it is fresh and added in the correct amount. For acid catalysis, a few drops of concentrated sulfuric acid are typically sufficient. For base catalysis, a stronger, non-nucleophilic base might be required.

  • Adjust Temperature: Gradually increase the reaction temperature and monitor the effect on the reaction rate by TLC. A common temperature range for this type of acetylation is 50-100°C.

  • Extend Reaction Time: Continue to monitor the reaction by TLC and allow it to proceed until the vanillic acid spot is no longer visible.

Question 2: My final product is an off-white or colored solid. How can I decolorize it?

Answer:

Colored impurities often arise from side reactions or the decomposition of starting materials or products, especially at elevated temperatures.

Troubleshooting Steps:

  • Recrystallization with Activated Charcoal: This is a highly effective method for removing colored impurities. Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture). Add a small amount of activated charcoal to the hot solution and swirl. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool slowly to induce crystallization. The charcoal will adsorb the colored impurities.

  • Solvent Washes: Washing the crude product with a suitable solvent in which the impurities are soluble but the desired product is not can also be effective.

Question 3: The melting point of my purified product is broad and lower than the literature value. What does this indicate?

Answer:

A broad and depressed melting point is a strong indication of impurities in your final product. The most likely impurities are unreacted vanillic acid or side products.

Troubleshooting Steps:

  • Improve Purification:

    • Recrystallization: Perform one or more recrystallizations from a suitable solvent system. An ethanol/water mixture is often effective. Ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography is a reliable method. A solvent system such as a hexane:ethyl acetate gradient can be used to separate the less polar this compound from the more polar vanillic acid.

  • Identify the Impurity: Use analytical techniques such as NMR or LC-MS to identify the impurity, which can provide clues about the side reactions occurring and how to prevent them.

Question 4: I suspect the formation of a mixed anhydride as a side product. How can I detect and minimize this?

Answer:

The carboxylic acid group of vanillic acid can react with acetic anhydride to form a mixed anhydride. This side product can complicate purification and lower the yield of the desired product.

Troubleshooting Steps:

  • Detection: Mixed anhydrides are generally unstable and may be difficult to isolate. However, their presence can sometimes be inferred from spectroscopic data (e.g., a characteristic anhydride peak in the IR spectrum) of the crude product. They will also likely have a different Rf value on a TLC plate compared to the starting material and the desired product.

  • Minimization:

    • Control Reaction Conditions: The formation of mixed anhydrides can be favored by certain reaction conditions. Using milder conditions, such as lower temperatures and shorter reaction times (while ensuring the primary reaction goes to completion), can help to minimize their formation.

    • Work-up Procedure: During the work-up, adding water will hydrolyze any remaining acetic anhydride and likely the mixed anhydride as well, converting it back to vanillic acid and acetic acid. A basic wash (e.g., with a sodium bicarbonate solution) during the work-up will deprotonate the carboxylic acids, making them water-soluble and aiding in their separation from the desired ester product if it is extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis involves the acetylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with acetic anhydride. This reaction can be catalyzed by a strong acid, such as a few drops of concentrated sulfuric acid, or a base like pyridine or sodium acetate.

Q2: What are the key safety precautions to take during this synthesis?

A2: Acetic anhydride is corrosive and a lachrymator. Concentrated sulfuric acid is highly corrosive. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product, being an ester, will be less polar than the starting material (a carboxylic acid with a free phenolic hydroxyl group) and will therefore have a higher Rf value on the TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What is a suitable solvent for recrystallizing this compound?

A4: A mixed solvent system of ethanol and water is commonly used for the recrystallization of this compound. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to form pure crystals.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound (Illustrative)

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst NoneH₂SO₄ (catalytic)Pyridine (1.1 eq)Acid or base catalysis generally increases reaction rate and yield compared to no catalyst.
Temperature Room Temperature50°C100°CModerate heating (50-80°C) often provides a good balance between reaction rate and minimizing side products. Higher temperatures may lead to decomposition.
Reaction Time 1 hour4 hours12 hoursLonger reaction times generally lead to higher conversion of the starting material, but excessive time can promote side reactions. Optimal time should be determined by TLC monitoring.
Acetic Anhydride 1.1 equivalents2.0 equivalents3.0 equivalentsUsing a larger excess of acetic anhydride can drive the reaction to completion and improve the yield, but may require more extensive purification.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 4-Hydroxy-3-methoxybenzoic acid (vanillic acid)

  • Acetic anhydride

  • Concentrated sulfuric acid (or other suitable catalyst)

  • Ethanol

  • Activated charcoal (optional)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add acetic anhydride (2.0-3.0 eq) to the flask.

  • Catalyst Addition: While stirring, carefully add a few drops of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the reaction mixture to 60-80°C using a heating mantle and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product and quench any unreacted acetic anhydride.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot ethanol to dissolve the solid.

    • (Optional) If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Perform a hot filtration to remove the charcoal.

    • To the hot, clear (or decolorized) solution, add hot water dropwise until the solution just begins to turn cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them in a desiccator or a vacuum oven.

  • Characterization: Determine the yield and characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Mandatory Visualizations

Experimental_Workflow Start Start: Reagents Reaction 1. Mix Vanillic Acid, Acetic Anhydride, and Catalyst Start->Reaction Heating 2. Heat and Stir (Monitor by TLC) Reaction->Heating Quenching 3. Cool and Quench in Ice Water Heating->Quenching Isolation 4. Vacuum Filtration Quenching->Isolation Purification 5. Recrystallization (Ethanol/Water) Isolation->Purification Drying 6. Dry the Product Purification->Drying End End: Purified Product Drying->End Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze Crude Product by TLC Start->Check_TLC Unreacted_SM Significant Unreacted Starting Material? Check_TLC->Unreacted_SM Optimize_Conditions Action: Optimize Reaction - Increase Time/Temp - Check Reagents/Catalyst Unreacted_SM->Optimize_Conditions Yes Side_Products Multiple Side Products Present? Unreacted_SM->Side_Products No End Yield Improved Optimize_Conditions->End Purification_Issues Action: Improve Purification - Recrystallization - Column Chromatography Side_Products->Purification_Issues Yes Decomposition Action: Milder Conditions - Lower Temperature - Shorter Reaction Time Side_Products->Decomposition No Purification_Issues->End Decomposition->End

Removal of unreacted starting material from 4-Acetoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetoxy-3-methoxybenzoic acid. Our focus is on the effective removal of unreacted starting material, primarily vanillic acid, from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurity is the unreacted starting material, vanillic acid. Other potential impurities include residual acetic anhydride, acetic acid, and any side products from the acetylation reaction. The presence of colored impurities may also be observed, which can be addressed with activated carbon treatment.

Q2: What are the key physical properties to consider when separating this compound from vanillic acid?

Understanding the differences in the physical properties of the product and the starting material is crucial for effective purification. Below is a comparison of key properties:

PropertyThis compoundVanillic Acid
Molecular Weight 210.18 g/mol [1]168.15 g/mol [2]
Melting Point 149 °C[1][3]210-213 °C[4]
pKa (predicted) 3.93 ± 0.10[1][3]4.16 - 4.53[5][6]
Solubility in Water Sparingly soluble in cold water[7][8]Slightly soluble in water[2]
Solubility in Organic Solvents Soluble in alcohols, ether, and ethyl acetate[7][9]Soluble in organic solvents like ethanol[2]

Q3: Can I use acid-base extraction to separate the product from unreacted vanillic acid?

While both are carboxylic acids, there is a slight difference in their predicted pKa values (3.93 for the product and ~4.2-4.5 for vanillic acid).[1][3][5][6] This small difference makes a clean separation by acid-base extraction challenging. A carefully controlled extraction with a weak base like sodium bicarbonate (NaHCO₃) might offer some selectivity, as the more acidic product would be preferentially deprotonated.[10][11] However, due to the similar pKa values, co-extraction is likely. A more robust method like recrystallization or column chromatography is generally recommended for achieving high purity.

Troubleshooting Guides

Problem 1: Low yield of this compound after purification.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete reaction: Ensure the acetylation of vanillic acid has gone to completion by monitoring the reaction using an appropriate technique (e.g., TLC, NMR). Consider extending the reaction time or using a slight excess of acetic anhydride.
Product loss during workup: Be cautious during aqueous washes to avoid premature precipitation and loss of the product. Ensure the pH is appropriately adjusted during any extraction steps.
Suboptimal recrystallization conditions: The choice of solvent and the cooling rate are critical. If the product is too soluble in the chosen solvent at room temperature, you will have a low recovery. Perform small-scale solvent screening to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at low temperatures. A mixed solvent system, such as ethanol/water, can often be effective.[12]
Premature crystallization during hot filtration: If using hot filtration to remove insoluble impurities, preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Problem 2: The purified product is still contaminated with vanillic acid.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Ineffective recrystallization: A single recrystallization may not be sufficient to remove all of the starting material, especially if they have similar solubilities. A second recrystallization from a different solvent system may be necessary.
Co-precipitation: During crystallization, the unreacted starting material may co-precipitate with the product. To minimize this, ensure a slow cooling rate to allow for the formation of well-defined crystals, which are typically purer.[12]
Challenging separation due to similar properties: If recrystallization is not effective, column chromatography is a more powerful technique for separating compounds with similar polarities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the more polar vanillic acid from the less polar acetylated product.
Problem 3: The final product is colored.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of colored impurities from starting materials or side reactions: During the recrystallization process, after dissolving the crude product in a hot solvent, add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.[12]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. A common solvent system for similar compounds is a mixture of ethanol and water.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat it for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction (for removal of acidic impurities)

This protocol is designed to remove more acidic or basic impurities but may have limited success in separating the product from vanillic acid due to their similar pKa values.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution (aqueous)

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • Separatory funnel

  • Beakers

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated solution of sodium bicarbonate. Shake the funnel, venting frequently. This step aims to deprotonate the more acidic species, making them soluble in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Recovery from Aqueous Layer (Optional): To check what was extracted, the combined aqueous layers can be acidified with dilute HCl, and any precipitate can be collected and analyzed.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration (optional, with activated carbon) dissolved_product->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate cool_solution Cool Solution filtrate->cool_solution crystals_form Crystals Form cool_solution->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: A general workflow for the purification of this compound by recrystallization.

Logical Relationship for Acid-Base Extraction

Caption: The logical steps for an attempted separation using acid-base extraction, highlighting the potential challenge.

References

Stability and degradation of 4-Acetoxy-3-methoxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4-Acetoxy-3-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Specific stability-indicating studies on this compound are limited in publicly available literature. The information provided herein is based on the chemical properties of its functional groups and data from structurally similar compounds, such as other phenolic esters and benzoic acid derivatives. It is intended as a predictive guide, and all findings should be confirmed through rigorous experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that could lead to degradation?

A1: The main structural features susceptible to degradation are the ester linkage and the electron-rich aromatic ring with its methoxy substituent. The primary degradation pathways are likely to be hydrolysis of the acetoxy group and potential oxidation of the phenolic system.

Q2: What is the most probable degradation product of this compound under hydrolytic conditions?

A2: Under both acidic and basic conditions, the ester is susceptible to hydrolysis. This would cleave the acetoxy group, yielding 3-methoxy-4-hydroxybenzoic acid (vanillic acid) and acetic acid.[1][2]

Q3: How is the methoxy group expected to behave under forced degradation conditions?

A3: Based on studies of the related compound 4-methoxybenzoic acid, the methoxy group is relatively stable.[3] However, under harsh acidic or basic conditions at elevated temperatures, O-demethylation to form a hydroxyl group is a possible, though likely secondary, degradation pathway.[3]

Q4: Is this compound susceptible to oxidation?

A4: Yes, phenolic compounds and their esters can be susceptible to oxidation.[4][5][6] The electron-donating methoxy and acetoxy groups increase the electron density of the benzene ring, making it more prone to oxidation, especially in the presence of oxidizing agents, light, or metal ions. Degradation may lead to colored byproducts.

Q5: What are the expected thermal degradation pathways?

A5: The thermal stability of this compound has not been extensively reported. However, by analogy to acetylsalicylic acid, thermal degradation may occur at temperatures above its melting point.[7][8] The initial degradation step is likely hydrolysis if moisture is present, followed by potential decarboxylation at higher temperatures, a common pathway for benzoic acid derivatives.[9]

Troubleshooting Guides

Issue 1: Appearance of a new peak in HPLC analysis during a stability study.
  • Possible Cause A: Hydrolysis. The most common degradation is the hydrolysis of the ester bond. The primary degradation product would be 3-methoxy-4-hydroxybenzoic acid.

    • Troubleshooting Step: Co-inject a standard of 3-methoxy-4-hydroxybenzoic acid to see if the retention times match.

  • Possible Cause B: Oxidation. If the experiment was conducted in the presence of air, light, or oxidizing agents, the new peak could be an oxidation product.

    • Troubleshooting Step: Analyze the sample using LC-MS to determine the mass of the new peak. An increase in mass could indicate oxidation (e.g., addition of hydroxyl groups).

Issue 2: Discoloration of the sample (e.g., turning yellow or brown).
  • Possible Cause: Oxidation. The formation of colored species, such as quinone-type structures, is a common result of the oxidation of phenolic compounds.

    • Troubleshooting Step: Protect the sample from light by using amber vials.[10] Purge solutions with an inert gas like nitrogen or argon to minimize exposure to oxygen. Prepare solutions fresh whenever possible.

Issue 3: Inconsistent results in forced degradation studies.
  • Possible Cause A: Degradation is too slow. The stress conditions (e.g., acid/base concentration, temperature) may be too mild.[3]

    • Troubleshooting Step: Gradually increase the intensity of the stressor. For example, increase the acid/base concentration from 0.1 N to 1 N, or raise the temperature in 10°C increments. The goal is to achieve 5-20% degradation.[3]

  • Possible Cause B: Degradation is too fast. The stress conditions are too harsh, leading to complete degradation which may not be representative of real-world stability.[3]

    • Troubleshooting Step: Reduce the intensity of the stressor. Decrease the concentration of the degrading agent, lower the temperature, or shorten the exposure time.

Predicted Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound under common stress conditions.

G main This compound hydrolysis_product 3-Methoxy-4-hydroxybenzoic acid (Vanillic Acid) + Acetic Acid main->hydrolysis_product  Hydrolysis (Acid/Base, Heat + H2O) oxidation_product Oxidized Products (e.g., Quinones) main->oxidation_product  Oxidation (e.g., H2O2, Light, Air) demethylation_product 4-Acetoxy-3-hydroxybenzoic acid main->demethylation_product  O-Demethylation (Harsh Acid/Base, High Temp)

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

The following are general protocols for conducting forced degradation studies. The specific concentrations, temperatures, and time points should be optimized for this compound to achieve the target degradation of 5-20%.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) aliquot Aliquot into Vials for Each Stress Condition prep->aliquot acid Acid Hydrolysis (e.g., 0.1 N HCl at 60°C) base Base Hydrolysis (e.g., 0.1 N NaOH at 60°C) oxidation Oxidation (e.g., 3% H2O2 at RT) thermal Thermal (Solid State) (e.g., 80°C) photo Photolytic (ICH Q1B Guidelines) sample Withdraw Samples at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize Acid/Base (if applicable) sample->neutralize hplc Analyze by Stability- Indicating HPLC-UV/MS neutralize->hplc

Caption: General workflow for a forced degradation study.

Protocol 1: Acidic and Basic Hydrolysis
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Acidic: Mix equal volumes of the stock solution and 0.2 N HCl in a vial to achieve a final concentration of 0.1 N HCl.

    • Basic: Mix equal volumes of the stock solution and 0.2 N NaOH in a vial to achieve a final concentration of 0.1 N NaOH.

  • Incubation: Tightly cap the vials and incubate at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 N NaOH and the basic samples with 0.1 N HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described above.

  • Stress Application: Mix equal volumes of the stock solution and a hydrogen peroxide solution (e.g., 6% H₂O₂) in a vial to achieve a final concentration of 3% H₂O₂.

  • Incubation: Tightly cap the vial and keep it at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified intervals.

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Photostability Testing
  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines.[10] The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Control: Keep a parallel set of samples protected from light (e.g., wrapped in aluminum foil) as dark controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Data Summary

The following table summarizes the predicted stability of this compound under various conditions. Note: These are predictions and require experimental confirmation.

Stress ConditionReagent/ParametersPredicted StabilityProbable Primary Degradation Product(s)
Acid Hydrolysis 0.1 N HCl, 60°CLabile3-Methoxy-4-hydroxybenzoic acid, Acetic Acid
Base Hydrolysis 0.1 N NaOH, 60°CLabile3-Methoxy-4-hydroxybenzoic acid, Acetic Acid
Oxidation 3% H₂O₂, RTPotentially LabileOxidized aromatic species (e.g., quinones)
Photolysis ICH Q1B ConditionsPotentially LabilePhotodegradation products (structure dependent)
Thermal (Dry Heat) 80°CLikely Stable (if dry)Minimal degradation in the absence of moisture

References

Column chromatography techniques for purifying 4-Acetoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 4-acetoxy-3-methoxybenzoic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound?

A1: For the purification of moderately polar aromatic carboxylic acids like this compound, silica gel is the most common and effective stationary phase.[1][2] However, the acidic nature of the compound can lead to strong interactions with the silica surface's silanol groups, potentially causing tailing.[3][4] If tailing or compound degradation is observed, using deactivated silica gel or an alternative like alumina can be considered.[5] For highly polar impurities, reversed-phase chromatography using a C18 stationary phase is also a viable option.[6][7]

Q2: How should I select an appropriate mobile phase (eluent)?

A2: The ideal mobile phase should provide good separation of your target compound from impurities. This is typically determined by running preliminary Thin Layer Chromatography (TLC) tests. A good starting point is a solvent system that gives this compound an Rf value of approximately 0.3-0.4.[5] Common mobile phases for compounds of this type are mixtures of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[8][9]

Q3: Why is my compound streaking or "tailing" on the column?

A3: Tailing is a common issue when purifying acidic compounds on silica gel.[3] It is often caused by strong, non-ideal interactions between the carboxylic acid group of your molecule and the acidic silanol groups on the silica surface.[3][4] This can be mitigated by suppressing the ionization of your compound. Adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase will keep the this compound in its less polar, protonated form, leading to sharper bands and better separation.[10]

Q4: My compound appears to be stuck on the column and is not eluting. What should I do?

A4: There are several potential reasons for this issue. First, the mobile phase may not be polar enough to move the compound. You can try gradually increasing the proportion of the polar solvent in your eluent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).[5] Another possibility is that the compound has decomposed on the silica gel, which can happen with sensitive molecules.[5] It is also possible the fractions being collected are simply too dilute to detect the compound; try concentrating a few fractions to see if the product is present.[5]

Q5: The separation on the column is poor, with mixed fractions, even though the TLC separation was clear. What went wrong?

A5: This discrepancy can arise from several factors. You may have overloaded the column by loading too much sample for the amount of silica gel used.[3] The sample may have been loaded in a solvent that is too polar compared to the mobile phase, causing it to spread into a wide band at the start.[10][11] It is also possible that a minor impurity, not easily visible on TLC, is co-eluting with your product. Finally, the compound could be slowly degrading during the extended time it spends on the column.[5]

Q6: Can I use reversed-phase chromatography for this purification?

A6: Yes, reversed-phase flash chromatography is an excellent alternative, particularly if the impurities are less polar than this compound. A C18-functionalized silica gel would be used as the stationary phase.[6] The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[6] Similar to normal phase, the mobile phase should be acidified, usually with 0.1% trifluoroacetic acid (TFA) or formic acid, to ensure the carboxylic acid is protonated and elutes with a good peak shape.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound elutes in the solvent front (low Rf) The mobile phase is too polar. The sample was dissolved and loaded in a solvent significantly more polar than the mobile phase.[10]Decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). Dissolve the sample in the mobile phase itself or a less polar solvent. If solubility is an issue, use the "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.
Compound will not elute from the column (high Rf) The mobile phase is not polar enough. The compound has irreversibly adsorbed or decomposed on the silica gel.[5]Gradually increase the polarity of the mobile phase.[5] If the compound is still retained, it may have decomposed. Test compound stability on a small amount of silica beforehand.[5] Consider adding an acid modifier like acetic acid to the eluent to reduce strong interactions.[10]
Poor separation of bands / overlapping fractions The mobile phase does not have the right selectivity. The column was overloaded with too much sample.[3] The column was packed improperly, leading to channeling. The sample band was too wide during loading.Perform further TLC analysis to find a better solvent system. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without air bubbles or cracks. Load the sample in the smallest possible volume of solvent.[11]
Streaking or tailing of the compound band Strong interaction between the acidic analyte and the stationary phase (silanol groups).[3]Add 0.5-1% acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.[3] Switch to a deactivated or less acidic stationary phase like neutral alumina.
Low mass recovery / poor yield The compound may be irreversibly adsorbed to the stationary phase.[10] The compound may have decomposed on the column.[5] Collected fractions are too dilute, and the product was discarded with the solvent.[5]Add an acid modifier to the eluent to improve recovery of acidic compounds. Check the stability of your compound on silica gel using a simple TLC test before running the column.[5] Concentrate all collected fractions and re-analyze by TLC before discarding.
Cracks or channels appear in the silica bed The silica gel was not packed uniformly. A drastic change in solvent polarity during a gradient elution caused heating and solvent channeling.Repack the column carefully, ensuring a homogenous slurry. When running a gradient, increase the polarity of the mobile phase gradually.

Experimental Protocol: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

  • Mobile Phase Selection:

    • Using TLC, test various solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) to find a composition that gives the target compound an Rf value of ~0.3.

    • Add 0.5-1% acetic acid to the chosen solvent system to improve peak shape.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the packed silica to protect the surface during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring the silica bed is not disturbed.

    • Apply pressure (flash chromatography) or allow gravity to facilitate the flow of the eluent.

    • Begin collecting fractions in test tubes or vials.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (Grade 60, 230-400 mesh)Standard choice for separating moderately polar organic compounds.[9]
Mobile Phase Systems 1. Hexanes / Ethyl Acetate2. Dichloromethane / MethanolCommon systems providing a wide range of polarities suitable for aromatic acids.[7][9]
Mobile Phase Modifier 0.5 - 1.0% Acetic Acid or Formic AcidSuppresses ionization of the carboxylic acid, preventing tailing and improving separation.[3][10]
TLC Rf Target 0.3 - 0.4Provides a good balance between retention and elution time, leading to optimal separation on the column.[5]
Sample Load 1-5% of silica gel weightPrevents column overloading, which can lead to poor separation and mixed fractions.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Mobile Phase) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Wet or Dry) pack->load elute 5. Elute with Mobile Phase load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC) collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap product Pure Product evap->product troubleshooting_tree decision decision solution solution problem problem start Problem Observed During Elution d1 Is the compound eluting at all? start->d1 d2 Is the separation between bands clear? d1->d2 Yes p1 PROBLEM: No Elution d1->p1 No d3 Is the band shape symmetrical? d2->d3 Yes p2 PROBLEM: Poor Separation d2->p2 No p3 PROBLEM: Band Tailing d3->p3 No s4 Purification is Proceeding Well d3->s4 Yes s1 SOLUTION: Gradually increase eluent polarity p1->s1 s2 SOLUTION: Re-optimize mobile phase via TLC. Reduce sample load. p2->s2 s3 SOLUTION: Add 0.5-1% acetic acid to mobile phase p3->s3

References

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 4-Acetoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 4-acetoxy-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum of pure this compound?

A1: The 1H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show four distinct signals corresponding to the aromatic protons, the methoxy group protons, the acetyl group protons, and the carboxylic acid proton. The expected chemical shifts (δ) and multiplicities are summarized in the table below.

Q2: I am seeing more peaks than expected in my spectrum. What are the common causes?

A2: Unexpected peaks in the NMR spectrum of this compound can arise from several sources, including:

  • Impurities from synthesis: Residual starting materials, reagents, or byproducts from the synthesis process. A common synthetic precursor is vanillic acid.

  • Sample degradation: Hydrolysis of the acetyl group to form 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is a common degradation pathway.

  • Solvent impurities: Residual proton signals from the deuterated solvent or the presence of other common laboratory solvents.

  • Contamination: Grease from glassware or other contaminants introduced during sample preparation.

A3: A broad singlet is often indicative of an exchangeable proton, such as an alcohol (-OH) or water (H₂O). In the context of this compound, this could be due to the presence of the hydrolysis product, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), or residual water in the NMR solvent. To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the peak disappears or significantly diminishes, it is due to a proton exchange with deuterium.

Q4: How can I identify common solvent impurities in my spectrum?

A4: The chemical shifts of common laboratory solvents are well-documented. You can refer to the table of common NMR impurities provided in this guide to identify potential solvent contaminants based on their characteristic chemical shifts in various deuterated solvents.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound and Potential Impurities

CompoundFunctional GroupChemical Shift (δ) ppm (Solvent)MultiplicityIntegration
This compound Carboxylic Acid (-COOH)> 10 (highly variable)Broad Singlet1H
Aromatic (-H)~7.7 - 7.9Multiplet2H
Aromatic (-H)~7.1Doublet1H
Methoxy (-OCH₃)~3.9Singlet3H
Acetyl (-COCH₃)~2.3Singlet3H
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) Carboxylic Acid (-COOH)~12.5 (DMSO-d₆)Broad Singlet1H
Phenolic (-OH)~9.9 (DMSO-d₆)Broad Singlet1H
Aromatic (-H)~7.4 - 7.5 (DMSO-d₆)Multiplet2H
Aromatic (-H)~6.8 (DMSO-d₆)Doublet1H
Methoxy (-OCH₃)~3.8 (DMSO-d₆)Singlet3H
Acetic Acid Carboxylic Acid (-COOH)~11.5 (variable)Broad Singlet1H
Methyl (-CH₃)~2.1 (CDCl₃)Singlet3H

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

Table 2: Common NMR Solvent and Impurity Chemical Shifts (in CDCl₃)

ImpurityChemical Shift (δ) ppmMultiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplet, Multiplet
Toluene7.27-7.17 (m), 2.36 (s)Multiplet, Singlet
Water~1.56 (variable)Broad Singlet

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Glassware: Ensure the NMR tube and any glassware used for sample transfer are clean and dry. O-rings and other components of glassware should be checked to prevent grease contamination.

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard at 0 ppm.

  • Transfer: Transfer the solution to the NMR tube.

  • Filtration (Optional): If the solution contains particulate matter, it can be filtered through a small plug of glass wool in a Pasteur pipette.

NMR Data Acquisition
  • Spectrometer: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Experiment: A standard one-pulse proton experiment is typically sufficient.

  • Shimming: Ensure the instrument is properly shimmed to obtain sharp peaks and a flat baseline.

  • Acquisition Parameters:

    • Number of scans: 16 to 64 scans are generally adequate for good signal-to-noise.

    • Relaxation delay: A delay of 1-2 seconds between scans is recommended.

Troubleshooting and Visualization

The appearance of unexpected peaks in an NMR spectrum can be systematically investigated. The following workflow and diagrams illustrate the logical steps to identify the source of these signals.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peak(s) Observed check_impurities Compare with common impurity tables (solvents, grease) start->check_impurities check_degradation Compare with spectrum of potential degradation products (e.g., vanillic acid) start->check_degradation check_starting_material Compare with spectrum of starting materials (e.g., vanillic acid) start->check_starting_material d2o_exchange Perform D2O exchange experiment check_impurities->d2o_exchange Peak matches H2O? repurify Re-purify sample (e.g., recrystallization, chromatography) check_impurities->repurify Solvent/grease identified check_degradation->d2o_exchange Peak matches -OH? check_degradation->repurify Degradation product identified check_starting_material->repurify Starting material identified end_exchangeable Exchangeable Proton (e.g., -OH, H2O) Identified d2o_exchange->end_exchangeable Peak disappears end_unknown Peak remains unidentified. Consider 2D NMR or MS. d2o_exchange->end_unknown Peak remains end_impurity Impurity Identified repurify->end_impurity

Caption: A logical workflow for diagnosing unexpected peaks in an NMR spectrum.

Technical Support Center: Improving the Solubility of 4-Acetoxy-3-methoxybenzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Acetoxy-3-methoxybenzoic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as acetylvanillic acid, is a derivative of vanillic acid.[1] It is a solid at room temperature with a melting point of approximately 149°C.[2] Its molecular formula is C₁₀H₁₀O₅ and it has a molecular weight of 210.18 g/mol .[3]

Q2: What is the expected solubility of this compound in common laboratory solvents?

Q3: Why does my this compound precipitate when I add it to my aqueous assay buffer?

Precipitation upon addition to aqueous buffers is a common issue for hydrophobic compounds that are initially dissolved in an organic solvent like DMSO. This occurs because the compound is poorly soluble in the final aqueous environment of the assay buffer. The abrupt change in solvent polarity causes the compound to come out of solution.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should generally not exceed 0.5%.[7] However, the optimal concentration can be cell-line dependent, and it is always recommended to perform a vehicle control to assess the effect of the solvent on the experimental system.

Q5: Can I use other solvents besides DMSO to prepare my stock solution?

Yes, other organic solvents like ethanol can be used to prepare stock solutions.[8] However, it is crucial to determine the tolerance of your specific biological assay or cell line to the chosen solvent and to always include a corresponding vehicle control in your experiments.

Troubleshooting Guide

This section provides step-by-step guidance for resolving common issues encountered during experiments with this compound.

Issue 1: Compound Precipitation in Aqueous Buffer

Symptom: A visible precipitate or cloudiness appears when the DMSO stock solution of this compound is diluted into the aqueous assay buffer.

Troubleshooting Workflow:

start Precipitation Observed step1 Optimize Dilution Technique start->step1 step2 Reduce Final Concentration step1->step2 Precipitation persists end Solution Clear step1->end Solution Clear step3 Adjust Buffer pH step2->step3 Precipitation persists step2->end Solution Clear step4 Use Solubilizing Agents step3->step4 Precipitation persists step3->end Solution Clear step4->end Solution Clear

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Optimize Dilution Technique: Instead of a single large dilution, perform a serial dilution. Prepare a high-concentration stock solution in DMSO and then make intermediate dilutions in your assay buffer with vigorous vortexing.[9]

  • Reduce Final Concentration: The precipitation may be due to the concentration of the compound exceeding its solubility limit in the final assay buffer. Try testing a lower final concentration of this compound.

  • Adjust Buffer pH: As a carboxylic acid, the solubility of this compound is likely pH-dependent. Increasing the pH of the buffer can deprotonate the carboxylic acid group, potentially increasing its aqueous solubility.[5]

  • Use of Co-solvents or Solubilizing Agents: If the above methods fail, consider the use of co-solvents like polyethylene glycol (PEG) or non-ionic surfactants like Tween® 80 in your assay buffer.[10] However, their compatibility with the specific assay must be validated.

Issue 2: High Variability in Assay Results

Symptom: Inconsistent results are observed between replicate wells or experiments.

Solutions:

  • Ensure Complete Dissolution of Stock Solution: Before preparing dilutions, ensure your stock solution in DMSO is completely dissolved. Gentle warming or sonication may be necessary.

  • Prevent Precipitation During Experiment: As discussed above, precipitation can lead to variable concentrations of the active compound in the assay. Visually inspect your assay plates for any signs of precipitation before and during the incubation period.

  • Consistent Pipetting and Mixing: Ensure thorough mixing of the compound in the assay wells to achieve a homogenous concentration.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can lead to compound degradation or precipitation.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀O₅[3]
Molecular Weight 210.18 g/mol [3]
Melting Point 149 °C[2]
Appearance Solid
CAS Number 10543-12-1[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

This protocol describes the preparation of a stock solution in DMSO and subsequent serial dilutions for use in a typical cell-based assay.

Experimental Workflow:

start Weigh Compound step1 Dissolve in DMSO (e.g., 10 mM stock) start->step1 step2 Vortex/Sonicate to ensure complete dissolution step1->step2 step3 Prepare Serial Dilutions in Culture Medium step2->step3 step4 Add to Assay Plate step3->step4

Caption: Workflow for preparing compound solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO (e.g., for 1 mL of 10 mM stock, weigh out 2.102 mg of the compound).

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

  • Ensure Complete Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.

    • The final concentration of DMSO in the wells should be kept constant across all treatments, including the vehicle control, and should not exceed a non-toxic level (typically ≤0.5%).[7]

Protocol 2: General Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Remove the old medium and add fresh medium containing the desired concentrations of this compound (and a vehicle control with the same final DMSO concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Potential Signaling Pathway Modulation

Vanillic acid, a compound structurally similar to this compound, has been shown to exert anti-inflammatory and anti-proliferative effects by modulating key signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and cell survival.[5]

NF-κB Signaling Pathway:

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB-P IκB-P IkB->IkB-P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB-P->Proteasome Degradation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

This diagram illustrates how inflammatory stimuli typically activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound, similar to other related phenolic compounds, may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF-κB.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Acetoxy-3-methoxybenzoic Acid and Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a well-characterized phenolic acid found in various plants and a metabolite of dietary polyphenols, has garnered significant attention for its diverse pharmacological activities. Its derivative, 4-Acetoxy-3-methoxybenzoic acid, where the phenolic hydroxyl group is acetylated, presents a modification that may alter its biological profile. This guide provides a comparative overview of the biological activities of these two compounds, summarizing available experimental data, detailing relevant experimental protocols, and visualizing key concepts to aid in research and drug development. While extensive data exists for vanillic acid, direct experimental evidence for the biological activities of this compound is limited in the current scientific literature. Therefore, this comparison will present the established activities of vanillic acid and offer a theoretical perspective on how acetylation may influence these properties.

Chemical Structures

CompoundStructure
Vanillic Acid Vanillic Acid Structure
This compound this compound Structure

Quantitative Comparison of Biological Activities

The following table summarizes the known biological activities of vanillic acid based on available experimental data. Due to the lack of specific studies on this compound, a direct quantitative comparison is not possible. The "Projected Activity" for this compound is based on the general effects of acetylation on phenolic compounds, which often enhances bioavailability and cellular uptake, potentially leading to altered (either increased or decreased) activity depending on the specific biological context.

Biological ActivityVanillic Acid (Experimental Data)This compound (Projected Activity)Key References
Antioxidant Activity - Potent free radical scavenger.[1] - Inhibits lipid peroxidation.[1]Potentially lower direct antioxidant activity due to the masking of the phenolic hydroxyl group, a key determinant of radical scavenging. However, intracellular de-acetylation could release active vanillic acid.[1][2]
Anti-inflammatory Activity - Inhibits pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6).[3][4] - Suppresses NF-κB activation.[3][4]Potentially enhanced anti-inflammatory effects due to increased lipophilicity and cellular uptake, leading to greater intracellular concentrations of the active metabolite (vanillic acid).[2][3][4]
Antimicrobial Activity - Exhibits activity against various bacteria and fungi.[5] - Minimum Inhibitory Concentrations (MICs) reported against specific strains.Activity may be altered. Increased lipophilicity could enhance membrane disruption of microbes, but the core mechanism might depend on the free hydroxyl group.[5][6]

Detailed Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds (Vanillic Acid and this compound) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group should be left unstimulated, and another group should be stimulated with LPS only.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated group.

Signaling Pathway and Workflow Diagrams

Experimental Workflow for Comparing Biological Activities

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis VA Vanillic Acid antioxidant Antioxidant Assays (e.g., DPPH) VA->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) VA->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) VA->antimicrobial A_VA This compound A_VA->antioxidant A_VA->anti_inflammatory A_VA->antimicrobial data_table Quantitative Data Table antioxidant->data_table anti_inflammatory->data_table antimicrobial->data_table comparison Comparative Analysis data_table->comparison anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Proinflammatory_Genes Vanillic_Acid Vanillic Acid Vanillic_Acid->IKK Inhibits Vanillic_Acid->NFkB Inhibits Translocation

References

Validating the Anti-inflammatory Potential of 4-Acetoxy-3-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential anti-inflammatory effects of 4-Acetoxy-3-methoxybenzoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on the specific anti-inflammatory activity of this compound, this document focuses on a detailed comparison with structurally and functionally related compounds: Acetylsalicylic acid (Aspirin), Salicylic acid, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. The information herein is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the potential of this compound as an anti-inflammatory agent.

Mechanisms of Action: A Comparative Overview

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1]

  • Acetylsalicylic Acid (Aspirin): Irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[2][3] Its anti-inflammatory effects are also attributed to its metabolite, salicylic acid.

  • Salicylic Acid: Unlike aspirin, salicylic acid is a reversible and weaker inhibitor of COX enzymes.[4] Its anti-inflammatory properties are also mediated through the inhibition of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[4]

  • Diclofenac: A potent non-selective inhibitor of both COX-1 and COX-2.[5][6] It has been shown to accumulate in inflamed tissues, contributing to its efficacy.

  • Celecoxib: A selective inhibitor of COX-2, which was developed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also target the protective COX-1 enzyme in the gut.[7]

Comparative Efficacy: In Vitro and In Vivo Data

To provide a quantitative comparison, this guide presents data from two standard anti-inflammatory assays: the in vitro lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW 264.7 macrophages and the in vivo carrageenan-induced paw edema model in rats. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented data is a compilation from various sources.

In Vitro Anti-inflammatory Activity

The inhibition of nitric oxide production in LPS-stimulated macrophages is a common method to screen for anti-inflammatory potential.

CompoundCell LineAssayIC50 (µM)Reference
This compound --Data not available-
Acetylsalicylic Acid (Aspirin) RAW 264.7LPS-induced NO production>1000[8]
Diclofenac RAW 264.7LPS-induced NO production47.12 (µg/mL)[9]
Celecoxib RAW 264.7LPS-induced NO productionData not available-

Note: IC50 values can vary depending on experimental conditions such as LPS concentration and incubation time.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used in vivo assay to assess the anti-inflammatory effects of compounds.

CompoundAnimal ModelAssayED50 (mg/kg)Reference
This compound --Data not available-
Acetylsalicylic Acid (Aspirin) RatCarrageenan-induced paw edema>555 (µmol/kg, i.p.)[10]
Diclofenac RatCarrageenan-induced paw edema3.74 (p.o.)[11]
Celecoxib RatCarrageenan-induced paw edema0.3-30 (i.p.)[4][12]

Note: ED50 values are highly dependent on the route of administration and the time point of measurement.

Experimental Protocols

In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a reference drug.

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[13] This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Dosing: Animals are divided into groups, including a control group (vehicle), a positive control group (a known anti-inflammatory drug like diclofenac), and test groups receiving different doses of the compound of interest (e.g., this compound). The compounds are administered, typically orally or intraperitoneally, at a set time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.[11][12]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group. The ED50 value (the dose that causes 50% inhibition of edema) can be determined.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.

Inflammation_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway activates iNOS iNOS NFkB_Pathway->iNOS induces expression COX2 COX-2 NFkB_Pathway->COX2 induces expression NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Aspirin, Diclofenac) NSAIDs->COX2 inhibit Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation.

In_Vitro_Workflow cluster_0 Cell Culture and Treatment cluster_1 Measurement and Analysis A Seed RAW 264.7 cells B Add Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Measure Nitrite (Griess Assay) D->E F Calculate % Inhibition & IC50 E->F

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In_Vivo_Workflow A Administer Test Compound to Rats B Inject Carrageenan into Paw A->B C Measure Paw Volume at Intervals B->C D Calculate % Edema Inhibition & ED50 C->D

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking in the public domain, its structural similarity to other known anti-inflammatory benzoic acid derivatives, such as acetylsalicylic acid and salicylic acid, suggests it may possess similar properties. This guide provides the necessary framework, including established experimental protocols and comparative data from well-characterized NSAIDs, to facilitate the evaluation of this compound's potential as a novel anti-inflammatory agent. Further in vitro and in vivo studies are warranted to elucidate its specific mechanism of action and to quantify its anti-inflammatory efficacy.

References

Comparative Guide to the Cytotoxicity of 4-Acetoxy-3-methoxybenzoic Acid and Related Benzoic Acid Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including potential anticancer effects.[1] These compounds, characterized by a benzene ring attached to a carboxylic acid group, can be variously substituted to modulate their therapeutic properties. 4-Acetoxy-3-methoxybenzoic acid is a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic compound. The acetylation of the hydroxyl group may influence its bioavailability, cell permeability, and ultimately its cytotoxic potential. This guide summarizes the available cytotoxicity data for benzoic acid derivatives structurally related to this compound, providing a comparative overview of their potency against various cancer cell lines.

Data Presentation: Comparative Cytotoxicity of Benzoic Acid Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzoic acid derivatives against a range of cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)
4-(3,4,5-Trimethoxyphenoxy) benzoic acid MCF-7 (Breast)5.9 ± 3
MDA-MB-468 (Breast)8.7 ± 0.1
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate MCF-7 (Breast)1.4 ± 0.5
MDA-MB-468 (Breast)3.7 ± 0.1
Vanillin LN229 (Glioblastoma)~98
Hydroxy Benzoic Acid Derivative 8 DLD-1 (Colorectal)25.05
HeLa (Cervical)23.88
MCF-7 (Breast)48.36
Hydroxy Benzoic Acid Derivative 10 DLD-1 (Colorectal)27.26
HeLa (Cervical)19.19

Potential Mechanisms of Action

Several benzoic acid derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many cytotoxic compounds, including derivatives of 4-hydroxy-3-methoxycinnamic acid, induce programmed cell death (apoptosis) in cancer cells. This is often associated with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[2]

  • Cell Cycle Arrest: Some benzoic acid derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid has been shown to cause cell-cycle arrest at the G2/M phase in breast cancer cells.[3]

  • Inhibition of Histone Deacetylases (HDACs): Certain benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid, have been identified as inhibitors of histone deacetylases (HDACs).[4] HDAC inhibition can lead to the re-expression of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis.[4]

  • Generation of Reactive Oxygen Species (ROS): Vanillic acid has been shown to promote the generation of intracellular reactive oxygen species (ROS), which can trigger mitochondrial apoptosis in cancer cells.[5]

Experimental Protocols

The most commonly employed method for assessing the in vitro cytotoxicity of compounds like benzoic acid derivatives is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or its derivatives). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength between 540 and 590 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_compound Treat with this compound (Varying Concentrations) incubate_24h->treat_compound incubate_treatment Incubate for 24-72h treat_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Experimental workflow for a standard in vitro cytotoxicity assay.

Apoptosis_Signaling_Pathway compound Benzoic Acid Derivative ros Increased ROS compound->ros bax Bax (Pro-apoptotic) compound->bax bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits mitochondria Mitochondria ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Comparative Analysis of 4-Acetoxy-3-methoxybenzoic Acid with Other Phenolic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4-Acetoxy-3-methoxybenzoic acid with other structurally related and widely studied phenolic compounds: vanillic acid, ferulic acid, and caffeic acid. The analysis focuses on their chemical properties, biological activities, and underlying mechanisms, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental characteristics of a compound dictate its solubility, stability, and bioavailability. This compound is the acetylated form of vanillic acid. This structural modification can influence its lipophilicity and subsequent biological activity. A comparison of the key chemical and physical properties is summarized below.

PropertyThis compoundVanillic AcidFerulic AcidCaffeic Acid
Molecular Formula C₁₀H₁₀O₅[1][2]C₈H₈O₄[3][4]C₁₀H₁₀O₄[5]C₉H₈O₄
Molecular Weight 210.18 g/mol [1][2]168.15 g/mol [3][4]194.18 g/mol [5][6]180.16 g/mol [7][8][9]
Melting Point 149 °C[1][10]210-213 °C[4][11]168-172 °C[6]223-225 °C (dec.)[9]
Appearance Data not availableWhite to beige crystalline powder[3][11]Pale yellow/amber solid[12][13]Yellow solid/crystals[7][8][9]
Solubility Data not availableModerately soluble in water; soluble in ethanol, ether[11][14][15]Slightly soluble in cold water; soluble in hot water, ethanol[5][12]Slightly soluble in cold water; soluble in hot water, ethanol[7][8][16]
Chemical Class Benzoic Acid DerivativeDihydroxybenzoic Acid[4]Hydroxycinnamic Acid[12][13]Hydroxycinnamic Acid[7][8]

Comparative Biological Activities

Phenolic compounds are renowned for their diverse biological activities, primarily stemming from their antioxidant properties. This section compares the antioxidant, anti-inflammatory, and cytotoxic effects of the selected compounds.

The ability to scavenge free radicals is a hallmark of phenolic compounds, contributing to their protective effects against oxidative stress-related diseases.[17] The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[18][19][20] The core structure, particularly the number and position of hydroxyl groups, significantly influences this activity.[17] Caffeic acid's two hydroxyl groups on its aromatic ring allow it to effectively donate hydrogen and stabilize the resulting radical.[17]

CompoundAntioxidant PotentialKey Structural Features
This compound Potentially acts as a prodrug, releasing vanillic acid.Acetoxy group may influence cell uptake.
Vanillic Acid Exhibits antioxidant activity.[11]Single hydroxyl and one methoxy group.[3][14]
Ferulic Acid Potent antioxidant and free-radical scavenger.[12]Hydroxy and methoxy groups on the phenyl ring.[6]
Caffeic Acid Strong antioxidant activity.[8][9][17]Two adjacent hydroxyl groups (catechol structure).[8][17]

Chronic inflammation is a key factor in many diseases.[21] Phenolic compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by downregulating pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[21][22][23]

CompoundAnti-inflammatory Effects & Mechanism
This compound Activity likely linked to its hydrolysis product, vanillic acid.
Vanillic Acid Possesses anti-inflammatory properties, potentially through modulation of pathways like NF-κB.[11]
Ferulic Acid Exhibits anti-inflammatory functions.[12]
Caffeic Acid Shows immunomodulatory and anti-inflammatory activity[9], inhibiting LPS-stimulated inflammation by decreasing activation of NF-κB and levels of IL-6, IL-8, and TNF-α.[16]

The potential to induce cell death in cancer lines is a critical area of research for phenolic compounds.[24] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and cytotoxicity.[24][25] Phenolics can inhibit cancer cell growth by inducing apoptosis, causing cell cycle arrest, and modulating oncogenic signaling pathways.[24]

CompoundCytotoxic Effects on Cancer Cell Lines
This compound Data not widely available; requires further investigation.
Vanillic Acid Demonstrates anticancer activities.[11]
Ferulic Acid Shows anti-tumor properties.[12]
Caffeic Acid Inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines, including colon and lung cancer cells.[9][16]

Modulation of Cellular Signaling Pathways

Phenolic compounds exert their biological effects by interacting with complex intracellular signaling networks.[21] Key pathways include NF-κB, which regulates inflammation and cell survival, and MAPKs (mitogen-activated protein kinases), which are involved in proliferation and apoptosis.[21][26] Many polyphenols are known to activate the PI3K/Akt pathway and CREB phosphorylation.[27]

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (Active) IkB->NFkB_active Releases NFkB_complex NF-κB/IκBα (Inactive) NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc Phenols Phenolic Compounds Phenols->IKK Inhibit Phenols->IkB Phenols->NFkB_nuc DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for the assays discussed in this guide.

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[28]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of test compounds and a standard (e.g., Ascorbic Acid, Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[25][29][30]

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[25]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[25][30]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.[30]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[30]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration that reduces cell viability by 50%.

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

  • Reagent Preparation: Utilize a commercial COX inhibitor screening assay kit, which typically includes COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and a colorimetric probe.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add various concentrations of the test compounds or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).[31] Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid to initiate the reaction.

  • Measurement: Immediately measure the absorbance at the specified wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for each compound against both COX isoforms.

Visualized Workflows and Relationships

Cytotoxicity_Workflow A 1. Cell Culture (Select appropriate cancer cell line) B 2. Cell Seeding (1x10^4 cells/well in 96-well plate) A->B C 3. Compound Treatment (Add serial dilutions of phenolic compounds) B->C D 4. Incubation (24, 48, or 72 hours at 37°C) C->D E 5. MTT Assay (Add MTT, incubate, solubilize formazan) D->E F 6. Data Acquisition (Measure absorbance at 570 nm) E->F G 7. Data Analysis (Calculate % viability, determine IC50 values) F->G

Caption: Experimental workflow for comparing compound cytotoxicity via MTT assay.

Structural_Relationships cluster_cinnamic Hydroxycinnamic Acids cluster_benzoic Hydroxybenzoic Acids Ferulic Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) Vanillic Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Ferulic->Vanillic Oxidation product of Caffeic Caffeic Acid (3,4-dihydroxycinnamic acid) Acetylated This compound Vanillic->Acetylated Acetylation

References

In-vivo Validation of 4-Acetoxy-3-methoxybenzoic Acid Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in-vivo validation of 4-Acetoxy-3-methoxybenzoic acid's efficacy, particularly focusing on its potential anti-inflammatory properties. Due to the limited direct in-vivo data available for this compound, this document outlines a prospective experimental design based on established protocols for similar phenolic compounds. The guide compares the anticipated performance of this compound against Indomethacin, a well-characterized non-steroidal anti-inflammatory drug (NSAID), and a vehicle control.

Comparative Efficacy Data

The following tables summarize hypothetical quantitative data from a standard in-vivo anti-inflammatory model, Carrageenan-Induced Paw Edema in rats. This model is a widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SD)Inhibition of Edema (%)
Vehicle Control (0.5% CMC)101.25 ± 0.15-
This compound500.85 ± 0.1232
This compound1000.62 ± 0.1050.4
Indomethacin100.55 ± 0.0856

Table 2: Pro-inflammatory Cytokine Levels in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue) (Mean ± SD)IL-6 (pg/mg tissue) (Mean ± SD)
Vehicle Control (0.5% CMC)10150.2 ± 12.5210.8 ± 15.2
This compound10085.6 ± 9.8115.4 ± 11.7
Indomethacin1072.4 ± 8.198.2 ± 10.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard in-vivo models for assessing anti-inflammatory activity.[1][2][3]

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

  • Animals : Male Wistar rats (180-220 g) are used. The animals are acclimatized for at least seven days under controlled temperature (25±3° C) and a 12h light/dark cycle, with free access to food and water.[4]

  • Grouping and Dosing : Animals are divided into four groups: Vehicle control, this compound (50 mg/kg), this compound (100 mg/kg), and Indomethacin (10 mg/kg). The test compounds and vehicle are administered orally (p.o.) via gavage.[1]

  • Induction of Inflammation : One hour after administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement of Paw Edema : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[5]

  • Calculation of Edema Inhibition : The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the average paw volume of the treated group and Vc is the average paw volume of the control group.

  • Tissue Analysis : After the final measurement, animals are euthanized, and the inflamed paw tissue is collected for cytokine analysis (e.g., TNF-α, IL-6) using ELISA kits.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to evaluate the systemic anti-inflammatory effects of a compound.

  • Animals : Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping and Dosing : Similar to the paw edema model, mice are divided into treatment groups and administered the test compounds or vehicle orally.

  • Induction of Endotoxemia : One hour after treatment, mice are injected intraperitoneally (i.p.) with LPS (1 mg/kg).

  • Sample Collection : Two hours after LPS injection, blood is collected via cardiac puncture for serum cytokine analysis.

  • Cytokine Analysis : Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA.

Visualizations

Signaling Pathway

The anti-inflammatory effects of phenolic compounds are often attributed to the modulation of key inflammatory signaling pathways. While the specific pathway for this compound is not yet elucidated, related compounds like 4-hydroxy-3-methoxybenzoic acid (vanillic acid) have been shown to exhibit anti-inflammatory activities.[6] A plausible mechanism of action could involve the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[1]

Caption: Hypothesized pathway for this compound.

Experimental Workflow

The following diagram illustrates the workflow for the in-vivo validation of this compound using the Carrageenan-Induced Paw Edema model.

G Experimental Workflow: Carrageenan-Induced Paw Edema Model cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Oral Administration (Vehicle, Compound, Indomethacin) Grouping->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction 1h post-dose Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Induction->Measurement Euthanasia Euthanasia & Tissue Collection Measurement->Euthanasia DataAnalysis Calculation of Edema Inhibition (%) Euthanasia->DataAnalysis CytokineAnalysis Cytokine Measurement (ELISA) Euthanasia->CytokineAnalysis Results Results & Comparison DataAnalysis->Results CytokineAnalysis->Results

Caption: Workflow for the Carrageenan-Induced Paw Edema experiment.

References

Unveiling the Specificity: A Comparative Guide to the Cross-Reactivity of 4-Acetoxy-3-methoxybenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is paramount in the evaluation of bioactive molecules. This guide provides a comprehensive comparison of 4-Acetoxy-3-methoxybenzoic acid's potential cross-reactivity in common biological assays. Due to the limited direct experimental data on this specific compound, this document outlines the experimental frameworks and presents illustrative data based on structurally similar compounds to predict and assess its cross-reactivity profile.

This compound, a derivative of vanillic acid and structurally related to acetylsalicylic acid (aspirin), possesses a chemical scaffold that suggests potential interactions in various biological assays. Its acetyl group, phenolic ring, and carboxylic acid moiety are all features known to contribute to biological activity and, consequently, to potential cross-reactivity. This guide will explore its theoretical cross-reactivity in immunoassays and enzyme inhibition assays, providing detailed protocols for empirical validation.

Immunoassay Cross-Reactivity: A Competitive ELISA Perspective

Competitive enzyme-linked immunosorbent assays (ELISAs) are frequently employed for the quantification of small molecules. However, the specificity of the antibodies used is a critical factor, as structurally similar molecules can compete with the target analyte, leading to inaccurate measurements[1][2]. Phenolic compounds, in particular, have been shown to cause false-positive results in ELISAs for other molecules due to this cross-reactivity[3]. Given the structural similarity of this compound to other phenolic acids, its potential to cross-react in immunoassays targeting these related compounds is a significant consideration.

Illustrative Cross-Reactivity Data in a Competitive ELISA

To assess the cross-reactivity of this compound, a competitive ELISA would be performed. In this theoretical experiment, we test its ability to inhibit the binding of an antibody to its target antigen, compared to the target antigen itself and other structurally related compounds. The results are typically expressed as the half-maximal inhibitory concentration (IC50) and the percent cross-reactivity.

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte (e.g., Vanillic Acid) 10 100%
This compound5020%
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)10100%
4-Methoxybenzoic acid2005%
Acetylsalicylic Acid (Aspirin)>1000<1%

Note: This data is illustrative and intended to model the expected outcomes of a cross-reactivity study. Actual results would need to be determined experimentally.

Experimental Protocol: Competitive ELISA

This protocol outlines the steps to determine the cross-reactivity of this compound in a competitive ELISA format[4][5].

Materials:

  • 96-well microplate coated with the target antigen (e.g., a protein conjugate of vanillic acid)

  • Primary antibody specific to the target antigen

  • This compound and other potential cross-reactants

  • Enzyme-labeled secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBST)

  • Assay buffer

Procedure:

  • Standard and Sample Preparation: Prepare serial dilutions of the target analyte (standard curve), this compound, and other test compounds in assay buffer.

  • Competitive Binding: Add a fixed amount of the primary antibody and varying concentrations of the standard or test compounds to the wells of the coated microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and compounds.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values for the target analyte and each test compound. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) x 100.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Serial Dilutions (Standard & Test Compounds) C Add Antibody & Competitors to Coated Plate A->C B Prepare Primary Antibody Solution B->C D Incubate & Wash C->D E Add Secondary Antibody D->E F Incubate & Wash E->F G Add Substrate F->G H Add Stop Solution G->H I Read Absorbance H->I J Calculate IC50 Values I->J K Determine % Cross-Reactivity J->K

Figure 1. Experimental workflow for competitive ELISA.

Enzyme Inhibition and Cross-Reactivity

Given its structural similarity to aspirin, this compound is a candidate for inhibiting cyclooxygenase (COX) enzymes. Cross-reactivity in this context refers to the ability of the compound to inhibit different isoforms of an enzyme (e.g., COX-1 vs. COX-2) or other structurally related enzymes. Understanding the selectivity of inhibition is crucial for predicting potential therapeutic effects and side effects. Vanillic acid and its derivatives have also been shown to inhibit other enzymes like tyrosinase and aldehyde oxidase[6].

Illustrative Enzyme Inhibition Data

The inhibitory potential of this compound against COX-1 and COX-2 can be compared to known inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 15 5 3
Acetylsalicylic Acid (Aspirin)51000.05
Celecoxib (Selective COX-2 Inhibitor)100.05200
Ibuprofen (Non-selective Inhibitor)10150.67

Note: This data is illustrative. Experimental determination is required.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

A common method to assess COX inhibition is to measure the production of prostaglandins, such as PGE2, from arachidonic acid[7][8][9].

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound and control inhibitors

  • Reaction buffer

  • PGE2 ELISA kit for quantification

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes. Prepare serial dilutions of this compound and control inhibitors.

  • Pre-incubation: In a microplate, add the enzyme and the test compound or control inhibitor. Pre-incubate for a short period (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for a defined time (e.g., 10 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).

  • Quantification of PGE2: Use a commercial PGE2 ELISA kit to measure the amount of prostaglandin produced in each well, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration of the inhibitor against the percentage of enzyme activity. Determine the IC50 value for each compound against each enzyme isoform. The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

G cluster_pathway Cyclooxygenase (COX) Pathway cluster_inhibition Inhibition AA Arachidonic Acid PGG2 PGG2 AA->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inhibitor This compound (Aspirin-like compounds) Inhibitor->PGG2 Inhibits G A Prepare Serial Dilutions of Test Compounds C Mix Compounds and DPPH in 96-well Plate A->C B Prepare DPPH Solution B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G

References

A Spectroscopic Showdown: Unmasking 4-Acetoxy-3-methoxybenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a clear understanding of the spectroscopic characteristics of a compound and its synthetic intermediates is paramount for identity confirmation, purity assessment, and structural elucidation. This guide provides a detailed spectroscopic comparison of 4-Acetoxy-3-methoxybenzoic acid, a key pharmaceutical intermediate, with its common precursors, vanillic acid and guaiacol. By presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathway, this document serves as a practical reference for laboratory analysis.

At a Glance: Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound, vanillic acid, and guaiacol, facilitating a rapid comparison of their characteristic spectral features.

Spectroscopic TechniqueThis compoundVanillic AcidGuaiacol
¹H NMR (δ, ppm) ~2.3 (s, 3H, -OCOCH₃), ~3.9 (s, 3H, -OCH₃), ~7.2-7.8 (m, 3H, Ar-H), ~10.5 (br s, 1H, -COOH)~3.9 (s, 3H, -OCH₃), ~6.9-7.6 (m, 3H, Ar-H), ~9.8 (br s, 1H, -OH), ~12.5 (br s, 1H, -COOH)[1]~3.8 (s, 3H, -OCH₃), ~5.7 (br s, 1H, -OH), ~6.8-7.0 (m, 4H, Ar-H)[2]
¹³C NMR (δ, ppm) ~21 (-OCOCH₃), ~56 (-OCH₃), ~113-145 (Ar-C), ~168 (-COOH), ~169 (-OCOCH₃)~56 (-OCH₃), ~113-152 (Ar-C), ~167 (-COOH)[1]~56 (-OCH₃), ~110-148 (Ar-C)
IR (ν, cm⁻¹) ~1765 (C=O, ester), ~1690 (C=O, acid), ~2500-3300 (O-H, acid), ~1200 (C-O, ester)[3]~3400 (O-H, phenol), ~2500-3300 (O-H, acid), ~1680 (C=O, acid), ~1250 (C-O)[4]~3500 (O-H, phenol), ~1260 (C-O), ~1450-1600 (C=C, aromatic)[5]
UV-Vis (λmax, nm) ~260, ~290~260, ~290[6]~275

From Precursor to Product: The Synthetic Pathway

The synthesis of this compound from vanillic acid is a straightforward acetylation reaction. This process is a fundamental transformation in organic synthesis, often employed to protect hydroxyl groups or to modify the pharmacological properties of a molecule.

synthesis_pathway vanillic_acid Vanillic Acid product This compound vanillic_acid->product Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->product catalyst H₂SO₄ (cat.) catalyst->product

References

A Comparative Analysis of Antioxidant Potential: 4-Acetoxy-3-methoxybenzoic Acid Versus Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and effective antioxidant agents, both natural and synthetic compounds are subjects of intense scrutiny. This guide provides a comparative evaluation of the antioxidant potential of 4-Acetoxy-3-methoxybenzoic acid, a derivative of the naturally occurring vanillic acid, against the well-established antioxidant, ascorbic acid (Vitamin C). While extensive data exists for ascorbic acid, direct experimental comparisons for this compound are limited in publicly available literature. Therefore, this guide combines established data for ascorbic acid with a theoretical analysis of this compound based on structure-activity relationships of phenolic compounds, alongside standardized experimental protocols for antioxidant capacity assessment.

Quantitative Antioxidant Activity: A Comparative Overview

A direct quantitative comparison of the antioxidant activity of this compound and ascorbic acid is challenging due to the lack of specific experimental data for the former in standard antioxidant assays. However, we can present the established antioxidant capacity of ascorbic acid and provide a hypothetical assessment for this compound based on the known antioxidant properties of related phenolic acids.

It is crucial to note that the values for this compound in the table below are hypothetical and intended for illustrative purposes based on structure-activity relationships. Experimental validation is necessary for accurate determination.

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Cation Scavenging Activity (TEAC)Ferric Reducing Antioxidant Power (FRAP)
Ascorbic Acid Typically in the µM rangeHigh (often used as a standard)High
This compound Hypothetically lower than vanillic acidHypothetically lower than vanillic acidHypothetically lower than vanillic acid

Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard, Trolox. A higher TEAC value signifies greater antioxidant potential.

Theoretical Basis for Antioxidant Potential

Ascorbic Acid

Ascorbic acid is a potent, water-soluble antioxidant that can donate electrons to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its antioxidant activity stems from its ability to undergo reversible oxidation to dehydroascorbic acid. This process involves the donation of two electrons, making it a highly effective scavenger of free radicals.[1] Furthermore, ascorbic acid can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[1]

This compound: A Structure-Activity Perspective

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl (-OH) group to a free radical, thereby stabilizing the radical.

  • Parent Compound (Vanillic Acid): The parent compound, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), possesses antioxidant activity due to its phenolic hydroxyl group. The methoxy group at the ortho position can also influence this activity through electronic effects.

  • Effect of Acetylation: The acetylation of the phenolic hydroxyl group in this compound replaces the hydrogen-donating -OH group with an acetoxy (-OCOCH3) group. This modification is generally expected to decrease the primary radical scavenging activity that relies on hydrogen atom transfer. While acetylation increases the lipophilicity of a molecule, which can sometimes enhance its activity in lipid-based systems, it typically diminishes the direct free radical scavenging capacity as measured by common in vitro assays.

Experimental Protocols for Antioxidant Activity Assessment

For a comprehensive and standardized evaluation of the antioxidant potential of any compound, the following in vitro assays are widely employed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2][3] The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[2][3]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of the test compound and the standard (ascorbic acid) in methanol.

  • Reaction: Add a specific volume of the sample or standard solution to the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined from a plot of scavenging activity against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4] The reduction of ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.[4]

Protocol:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and the standard (Trolox or ascorbic acid).

  • Reaction: Add a specific volume of the sample or standard solution to the ABTS•+ working solution.

  • Measurement: Record the absorbance at 734 nm after a set incubation period (e.g., 6 minutes).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[5] The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically.[5]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the test compound and a ferrous sulfate standard.

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the colored complex at 593 nm.

  • Calculation: The FRAP value is determined by comparing the change in absorbance of the test sample to that of a ferrous iron standard curve and is expressed as µM Fe(II) equivalents.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involved in antioxidant activity assessment can aid in understanding the underlying principles.

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant Antioxidant Action Free_Radical Free Radical (e.g., ROO•) Oxidized_Antioxidant Oxidized, Stable Antioxidant Free_Radical->Oxidized_Antioxidant Electron Donation Antioxidant Antioxidant (e.g., Ascorbic Acid) Antioxidant->Free_Radical Neutralization DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH Solution (Violet) Start->Prepare_DPPH Prepare_Samples Prepare Test Compound and Ascorbic Acid Solutions Start->Prepare_Samples Mix Mix DPPH with Sample/Standard Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm (Color change to Yellow) Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End End Calculate->End

References

A Comparative Guide to the Structure-Activity Relationship of 4-Acetoxy-3-methoxybenzoic Acid Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of analogs related to 4-acetoxy-3-methoxybenzoic acid, with a focus on their structure-activity relationships (SAR). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate drug discovery efforts. While direct SAR studies on a broad series of this compound analogs are limited in the public domain, this guide draws comparisons from closely related 4-methoxybenzoic acid and 3-methoxy-4-hydroxybenzoic acid derivatives to infer potential SAR trends.

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved through various chemical strategies. A common starting material is 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

General Synthesis of this compound: A straightforward method involves the acetylation of 4-hydroxy-3-methoxybenzoic acid. Acetic anhydride is added to 4-hydroxy-3-methoxybenzoic acid in a solvent like xylenes, and the mixture is heated. After the reaction, the product, this compound, can be isolated by cooling the mixture to induce crystallization, followed by filtration.[1]

Synthesis of Amide Derivatives: Amide analogs can be synthesized from the corresponding benzoic acid. For example, 3-hydroxy-4-methoxybenzoic acid can be converted to its amide derivatives via HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) coupling conditions.[2] Alternatively, N-(4-methoxybenzyl) amides are prepared by coupling a carboxylic acid with 4-methoxybenzylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[3]

Comparative Biological Activity

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Below are comparative data from studies on related analogs, focusing on anticancer and antimicrobial activities.

Anticancer and Cytotoxic Activity

Derivatives of 4-methoxybenzoic acid have shown potential as anticancer agents by targeting cell survival pathways.[4] For instance, a curcumin analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been found to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB signaling pathway, which is crucial for cell survival and the inhibition of apoptosis.[4]

Table 1: Cytotoxic Activity of 4-Methoxybenzoic Acid Derivatives Against Human Cancer Cell Lines

Compound ID Derivative Structure Cancer Cell Line IC50 (µM)
HMBME 4-hydroxy-3-methoxybenzoic acid methyl ester Prostate Cancer Cells Data not specified[4]
Analog X (Structure) (Cell Line) (Value)
Analog Y (Structure) (Cell Line) (Value)

(Note: Specific IC50 values for a series of this compound analogs were not available in the searched literature. This table is a template based on related compounds.)

Antimicrobial Activity

The antimicrobial potential of N-benzylamide analogs of 4-methoxybenzoic acid has been investigated, revealing how structural changes affect their efficacy against various microbial strains.[3]

Table 2: Antimicrobial Activity (MIC, µg/mL) of N-(4-methoxybenzyl)alkenamide Analogs [3]

Compound ID R-group logP (calculated) MW ( g/mol ) HBA HBD E. coli A. tumefaciens Alternaria sp. Rhizopus sp.
1 -H 3.1 227.2 2 1 >100 >100 >100 >100
2 -OH (at C12 of undec-10-enamide) 4.9 319.4 3 2 45 45 70 70

| 3 | C17H33 (oleamide) | 8.4 | 415.6 | 2 | 1 | 90 | 90 | >100 | >100 |

Data sourced from a study on N-(4-methoxybenzyl)alkenamides. Molecular descriptors are for illustrative QSAR purposes.[3]

Experimental Protocols

General Synthesis of N-(4-methoxybenzyl) Amides[3]
  • Reactant Preparation: Dissolve the respective fatty acid (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

  • Coupling Agents: Add dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Addition of Amine: Add 4-methoxybenzylamine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

MTT Assay for Cell Viability[4]

This colorimetric assay is used to assess the cytotoxic effects of chemical compounds on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

Visualizations

Signaling Pathway Diagram

Akt_NFkB_Pathway ext_signal External Survival Signal receptor Receptor Tyrosine Kinase ext_signal->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt activates ikb_nfkb IκB-NF-κB Complex akt->ikb_nfkb phosphorylates IκB nfkb NF-κB ikb_nfkb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Anti-apoptotic) nucleus->transcription survival Cell Survival transcription->survival hmbme 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) hmbme->akt inhibits

Caption: Akt/NF-κB signaling pathway and the inhibitory point of a 4-methoxybenzoic acid derivative.[4]

Experimental Workflow Diagram

SAR_Workflow start Start: 4-Hydroxy-3-methoxybenzoic Acid synthesis Chemical Synthesis of Analogs (e.g., amidation, esterification) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification screening Biological Screening (e.g., MTT Assay, MIC Assay) purification->screening data Data Analysis (IC50, MIC determination) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimization Lead Optimization sar->optimization

References

A Head-to-Head Comparison of Synthetic Routes to 4-Acetoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4-Acetoxy-3-methoxybenzoic acid, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, can be prepared through several synthetic pathways. This guide provides a detailed head-to-head comparison of the most common synthetic routes, offering experimental data to inform your choice of methodology.

The primary precursor for the synthesis of this compound is vanillic acid (4-hydroxy-3-methoxybenzoic acid). The conversion is a straightforward acetylation reaction. A viable alternative route begins with the more readily available vanillin, which is first oxidized to vanillic acid and then acetylated. This comparison will focus on three main routes: the acetylation of vanillic acid using a strong acid catalyst (sulfuric acid), a weak base catalyst (sodium acetate), and a two-step synthesis from vanillin.

Data Presentation

Synthetic Route Starting Material Reagents Catalyst Reaction Time Temperature (°C) Yield (%) Purification Method
Route 1 Vanillic AcidAcetic AnhydrideSulfuric Acid~15-60 minutes50-60High (not specified)Recrystallization (Ethanol/Water)
Route 2 Vanillic AcidAcetic AnhydrideSodium Acetate1-3 hoursRoom TemperatureHigh (87% for vanillin)Aqueous workup, Recrystallization
Route 3 Vanillin1. NaOH, KOH2. Acetic Anhydride1. None2. Sulfuric Acid1. ~15 minutes2. ~15-60 minutes1. 190-2452. 50-60~89-99 (oxidation step)Aqueous workup, Recrystallization

Logical Workflow of Comparison

G cluster_start Choice of Starting Material cluster_routes Synthetic Routes cluster_analysis Comparative Analysis Vanillic Acid Vanillic Acid Route 1: Acid-Catalyzed Acetylation Route 1: Acid-Catalyzed Acetylation Vanillic Acid->Route 1: Acid-Catalyzed Acetylation Route 2: Base-Catalyzed Acetylation Route 2: Base-Catalyzed Acetylation Vanillic Acid->Route 2: Base-Catalyzed Acetylation Vanillin Vanillin Route 3: Two-Step Synthesis Route 3: Two-Step Synthesis Vanillin->Route 3: Two-Step Synthesis Reaction Conditions (Time, Temp) Reaction Conditions (Time, Temp) Route 1: Acid-Catalyzed Acetylation->Reaction Conditions (Time, Temp) Yield and Purity Yield and Purity Route 1: Acid-Catalyzed Acetylation->Yield and Purity Purification Method Purification Method Route 1: Acid-Catalyzed Acetylation->Purification Method Route 2: Base-Catalyzed Acetylation->Reaction Conditions (Time, Temp) Route 2: Base-Catalyzed Acetylation->Yield and Purity Route 2: Base-Catalyzed Acetylation->Purification Method Route 3: Two-Step Synthesis->Reaction Conditions (Time, Temp) Route 3: Two-Step Synthesis->Yield and Purity Route 3: Two-Step Synthesis->Purification Method Optimal Route Selection Optimal Route Selection Reaction Conditions (Time, Temp)->Optimal Route Selection Yield and Purity->Optimal Route Selection Purification Method->Optimal Route Selection

Caption: Logical flow for selecting a synthetic route.

Experimental Protocols

Route 1: Acetylation of Vanillic Acid with Acetic Anhydride and Sulfuric Acid

This method is a rapid and efficient way to acetylate the phenolic hydroxyl group of vanillic acid.

Procedure:

  • In a conical flask, combine 2 grams of dry vanillic acid with 3 mL of acetic anhydride.

  • Add 1-2 drops of concentrated sulfuric acid to the mixture and swirl to ensure thorough mixing.[1]

  • Warm the flask on a water bath to approximately 50-60°C for about 15 minutes, with occasional stirring.[1]

  • Allow the mixture to cool to room temperature.

  • Add 30 mL of cold water to the flask and stir well to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • For purification, dissolve the crude product in a minimal amount of hot ethanol and then add warm water until the solution becomes slightly cloudy. Reheat gently until the solution is clear and then allow it to cool slowly to form crystals of this compound.[1]

Route 2: Acetylation of Vanillic Acid with Acetic Anhydride and Sodium Acetate

This method employs a milder base catalyst and is performed at room temperature, offering a potentially more controlled reaction. While a specific protocol for vanillic acid is not detailed in the search results, a general procedure for the acetylation of phenols using sodium acetate is adapted here. A study on the acetylation of vanillin using sodium acetate with sonochemistry reported a yield of 87% in 3 hours.[2]

Procedure:

  • In a round-bottom flask, suspend vanillic acid (1 equivalent) and sodium acetate (0.1 to 1 equivalent) in acetic anhydride (2-3 equivalents).

  • Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into cold water and stir to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from an ethanol/water mixture.

Route 3: Two-Step Synthesis from Vanillin

Step 1: Oxidation of Vanillin to Vanillic Acid A high-yield procedure for the oxidation of vanillin involves a fusion reaction with a mixture of sodium and potassium hydroxides.[3]

Procedure:

  • In a suitable reaction vessel, melt a mixture of sodium hydroxide and potassium hydroxide.

  • Gradually add vanillin to the molten alkali at a temperature of 190-195°C.

  • Maintain the temperature at 240-245°C for a short period.[3]

  • Cool the reaction mixture and dissolve it in water.

  • Acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the vanillic acid.

  • Collect the product by filtration and wash with cold water. This step can yield between 89-99% of vanillic acid.[3]

Step 2: Acetylation of Vanillic Acid The vanillic acid obtained from Step 1 can then be acetylated using the procedure described in Route 1 .

Comparison of Synthetic Routes

Route 1 (Sulfuric Acid Catalyst): This is a very fast and efficient method. The use of a strong acid catalyst ensures a high reaction rate, with the reaction often completing in under an hour. However, strong acids can sometimes lead to side reactions, and the corrosive nature of sulfuric acid requires careful handling. The purification by recrystallization is generally effective in yielding a pure product.

Route 2 (Sodium Acetate Catalyst): This method offers a milder and potentially more selective alternative to strong acid catalysis. The reaction proceeds at room temperature, which can be advantageous for sensitive substrates. While the reaction time is longer than with sulfuric acid, the use of an inexpensive and less hazardous catalyst is a significant benefit. The yield is expected to be high, as demonstrated by the analogous acetylation of vanillin.

Route 3 (Two-Step Synthesis from Vanillin): This route is the most practical when vanillin is the available starting material. The oxidation of vanillin to vanillic acid is a high-yielding step. The overall efficiency of this route will depend on the combined yields of the oxidation and the subsequent acetylation step. While it involves an additional step, the high yield of the oxidation makes it a competitive option.

Conclusion

The choice of the optimal synthetic route to this compound will depend on the available starting materials, the desired reaction time, and the scale of the synthesis. For a rapid and high-yielding synthesis from vanillic acid, the sulfuric acid-catalyzed method is an excellent choice. If milder reaction conditions are preferred, the sodium acetate-catalyzed method provides a viable alternative. When starting from vanillin, the two-step synthesis is a practical and high-yielding pathway. In all cases, purification by recrystallization is a crucial step to obtain a product of high purity suitable for further applications.

References

Safety Operating Guide

Proper Disposal of 4-Acetoxy-3-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 4-Acetoxy-3-methoxybenzoic acid is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for the proper handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.

While a specific Safety Data Sheet (SDS) for this compound was not found, the following procedures are based on information from SDSs for closely related compounds such as m-Anisic acid, 4-Methoxybenzoic acid, and 3,4-Dimethoxybenzoic acid, as well as general principles of chemical waste disposal. These related compounds are classified as irritants and may be harmful if swallowed.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

In the event of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse the mouth with water and seek immediate medical attention.

Summary of Key Safety Data for Related Compounds

The following table summarizes quantitative data from the Safety Data Sheets of structurally similar benzoic acid derivatives. This information provides a basis for understanding the physical and chemical properties relevant to the safe handling and disposal of this compound.

Property3-Methoxybenzoic acid (m-Anisic acid)4-Methoxybenzoic acid3,4-Dimethoxybenzoic acid
Physical State SolidPowder SolidSolid
Melting Point 105 - 107 °C181 - 186 °C180 - 182 °C
Boiling Point No data available275 °CNo data available
Flash Point 149 °C185 °CNo data available
Hazards Skin Irrit. 2, Eye Irrit. 2Skin Irrit. 2, Eye Irrit. 2Eye Irrit. 2, STOT SE 3

Note: This data is for related compounds and should be used as a general guideline. STOT SE 3 refers to Specific Target Organ Toxicity - Single Exposure, Category 3 (respiratory tract irritation).

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or into the regular trash.[4][5][6]

Experimental Protocol for Waste Collection and Containment:

  • Segregation of Waste:

    • Collect all solid this compound waste, including contaminated items such as weighing paper, gloves, and wipes, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this waste stream with other chemical waste, particularly incompatible materials like strong oxidizing agents, unless explicitly approved by your institution's EHS department.

  • Containerization:

    • Use a chemically compatible container with a secure, tightly sealing lid. The original product container is often a suitable option for waste collection.

    • For spills, carefully sweep or scoop the solid material to avoid creating dust and transfer it into the designated waste container.[1][7]

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "10543-12-1"

      • An indication of the hazards (e.g., "Irritant")

      • The accumulation start date and any other information required by your local or institutional regulations.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.

    • The storage area should have secondary containment to mitigate the impact of any potential leaks.

    • Keep the container closed at all times except when adding waste.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for pickup and disposal by a licensed professional waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage_disposal Storage & Final Disposal start Start: Have this compound waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate containerize Place in a Labeled, Compatible Container segregate->containerize spill_check Spill? containerize->spill_check cleanup Clean Spill & Contain Cleanup Materials spill_check->cleanup Yes store Store in Designated Area spill_check->store No cleanup->containerize contact_ehs Contact EHS for Pickup store->contact_ehs end End: Disposal by Licensed Service contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guide for Handling 4-Acetoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-Acetoxy-3-methoxybenzoic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

  • Skin Irritation: May cause irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Harmful if Swallowed: Ingestion may be harmful.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2]Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against splashes and airborne particles.[3][4]
Hand Protection Chemical-resistant gloves.[2]Nitrile or natural rubber gloves are suitable.[3] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[2]
Body Protection Laboratory coat or a chemical-resistant suit.[3]A complete suit protecting against chemicals should be worn to prevent skin contact with the solid compound.[2]
Respiratory Protection Dust mask or respirator.[3]For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection or where dust generation is significant, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[3][5]

Experimental Protocols: Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is required.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Procedural Steps for Handling:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly.[3] Prepare all required equipment and reagents to minimize movement and the potential for spills.

  • Handling: Avoid contact with skin, eyes, and clothing.[2][3] Prevent the formation of dust and aerosols.[2]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][6] Keep containers tightly closed when not in use.[3]

Spill Management and Disposal Plan

Minor Spill (Solid):

  • Alert personnel in the immediate area.[3]

  • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[3]

  • Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust.[1][3]

  • Clean the spill area with a damp cloth or paper towel.

  • Place all cleanup materials into a sealed, labeled container for proper disposal.[3]

Major Spill:

  • Evacuate the area and contact your institution's environmental health and safety office.[3]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations.[3]

  • Do not let the product enter drains.[1][2]

  • One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Workflow for Safe Handling of this compound

prep Preparation - Don appropriate PPE - Prepare workspace and equipment handling Handling - Work in a fume hood - Avoid dust generation - Avoid contact with skin, eyes, and clothing prep->handling storage Storage - Cool, dry, well-ventilated area - Tightly sealed container - Away from oxidizing agents handling->storage spill Spill Response - Evacuate if major - Use PPE for minor spills - Gently sweep and containerize handling->spill hygiene Post-Handling - Wash hands thoroughly - Clean workspace handling->hygiene storage->handling disposal Disposal - Follow institutional and local regulations - Do not dispose in drains - Use licensed waste handler hygiene->disposal

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.